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  • Product: 5-Chloro-4-nitrothiophene-2-carbaldehyde

Core Science & Biosynthesis

Foundational

5-Chloro-4-nitrothiophene-2-carbaldehyde: Chemical Properties, Structural Dynamics, and Application in USP7 Inhibitor Synthesis

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary In the landscape of modern targeted oncology, the ubiquitin-proteasome system has emerged as a critical therapeutic axis. Centra...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern targeted oncology, the ubiquitin-proteasome system has emerged as a critical therapeutic axis. Central to this is the deubiquitinating enzyme USP7, a key regulator of the p53 tumor suppressor pathway[1]. The development of small-molecule inhibitors targeting USP7 heavily relies on highly functionalized heteroaromatic scaffolds. 5-Chloro-4-nitrothiophene-2-carbaldehyde serves as a premier synthetic intermediate in this domain. This whitepaper provides an in-depth analysis of its physicochemical properties, the synergistic electronic directing effects governing its synthesis, and its highly optimized reactivity profile for nucleophilic aromatic substitution (SNAr) in drug discovery workflows.

Physicochemical Properties & Molecular Structure

The utility of 5-chloro-4-nitrothiophene-2-carbaldehyde stems from its dense functionalization. The thiophene core, inherently electron-rich, is heavily modulated by three distinct substituents, creating a highly polarized and reactive molecule.

Table 1: Physicochemical and Structural Properties

PropertyValueStructural Implication
IUPAC Name 5-Chloro-4-nitrothiophene-2-carbaldehydeDefines absolute regiochemistry.
Molecular Formula C₅H₂ClNO₃SHigh heteroatom-to-carbon ratio.
Molecular Weight 191.59 g/mol Low-molecular-weight building block.
Core Scaffold ThiopheneConfers heteroaromatic stability and unique π -stacking ability.
C2 Substituent Formyl (-CHO)Meta-directing (deactivating); serves as a handle for Schiff base/hydrazone formation.
C4 Substituent Nitro (-NO₂)Strongly electron-withdrawing; critical for stabilizing SNAr intermediates.
C5 Substituent Chloro (-Cl)Ortho/para-directing (deactivating); acts as the primary leaving group in SNAr.

Mechanistic Synthesis: Regioselective Nitration

The synthesis of 5-chloro-4-nitrothiophene-2-carbaldehyde is a masterclass in exploiting synergistic directing effects on a heteroaromatic ring. Thiophene and its derivatives undergo electrophilic aromatic substitution, with regioselectivity strictly governed by existing substituents[2].

The Causality of Regioselectivity

Starting from 5-chlorothiophene-2-carbaldehyde, the incoming nitronium ion ( NO2+​ ) faces two available positions: C3 and C4.

  • The formyl group at C2 is electron-withdrawing via resonance and dictates meta-substitution, directing the electrophile to C4 .

  • The chloro group at C5 is electron-withdrawing via induction but electron-donating via resonance. It dictates ortho/para-substitution, directing the electrophile to C4 (ortho to the chlorine).

Because both substituents synergistically direct the electrophile to the exact same carbon, the nitration proceeds with near-absolute regioselectivity, avoiding the formation of complex, difficult-to-separate isomeric mixtures.

Experimental Protocol: Electrophilic Nitration

The following self-validating protocol details the generation of the nitro-intermediate, prioritizing kinetic control and thermal management[3].

  • Acid Preparation: Cool 13 mL of fuming nitric acid to −5 °C using an ice/methanol bath.

    • Causality: Fuming nitric acid provides the necessary concentration of reactive nitronium ions. The sub-zero temperature is critical; thiophene rings are susceptible to oxidative ring-opening or explosive runaway reactions if the exotherm is not strictly managed.

  • Substrate Addition: Add 2.0 g (13.6 mmol) of 5-chlorothiophene-2-carbaldehyde dropwise to the stirred acid.

    • Causality: Dropwise addition ensures the heat of the reaction is dissipated instantly, preventing localized thermal spikes that could lead to unselective dinitration.

  • Kinetic Maturation: Allow the stirred reaction mixture to warm slowly to 5 °C over 1 hour.

    • Causality: Slight warming overcomes the activation energy barrier for complete conversion while maintaining strict kinetic control over the C4 regioselectivity.

  • Quenching & Isolation: Pour the mixture into 200 mL of ice/water. Collect the precipitated solid by vacuum filtration, dissolve in dichloromethane (DCM), and extract.

    • Causality: Rapid aqueous dilution neutralizes the nitrating environment, while the sudden drop in solubility forces the product to precipitate. DCM extraction effectively isolates the organic product from residual water-soluble acidic byproducts.

Nitration A 5-Chlorothiophene- 2-carbaldehyde B Fuming HNO3 (-5 °C) A->B C Stir 1 hr (Warm to 5 °C) B->C D Quench in Ice/Water C->D E Filtration & DCM Extraction D->E F 5-Chloro-4-nitrothiophene- 2-carbaldehyde E->F

Workflow for the regioselective nitration of 5-chlorothiophene-2-carbaldehyde.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

In drug development, 5-chloro-4-nitrothiophene-2-carbaldehyde is primarily utilized as an electrophilic hub. The C5 position is hyper-activated toward Nucleophilic Aromatic Substitution (SNAr)[3].

Electronic Activation Pathway

For an SNAr reaction to occur, the aromatic ring must stabilize a negatively charged intermediate (the Meisenheimer complex). In this molecule, the nucleophilic attack at C5 pushes electron density directly into the ortho-nitro group (C4) and the para-formyl group (C2). This extreme electron withdrawal drastically lowers the activation energy, making the C5-chloride highly labile and an excellent leaving group.

Experimental Protocol: Thioether Linkage Synthesis

This protocol describes the coupling of the thiophene core with an aryl thiol to form precursors for anti-neoplastic compounds[3].

  • Solvation: Dissolve 0.64 g (3.34 mmol) of 5-chloro-4-nitrothiophene-2-carbaldehyde in 5 mL of anhydrous tetrahydrofuran (THF).

  • Nucleophile Activation: Add the desired aryl thiol (e.g., 2,4-dichlorobenzenethiol) alongside a non-nucleophilic base.

    • Causality: The base deprotonates the thiol, generating a highly nucleophilic thiolate anion. Anhydrous THF prevents competitive hydrolysis of the C5-chloride by water.

  • Coupling: Stir the reaction mixture at ambient temperature for 2 hours. If steric hindrance is high, heat under reflux for an additional 2 hours.

    • Causality: The hyper-activation of the C5 position allows the SNAr to proceed under remarkably mild ambient conditions.

  • Workup: Cool to ambient temperature, pour into 150 mL of water, and extract the thioether product into DCM (3×100 mL).

SNAr Substrate 5-Chloro-4-nitrothiophene- 2-carbaldehyde Intermediate Meisenheimer Complex (Stabilized by NO2 & CHO) Substrate->Intermediate Nucleophilic Attack at C5 Nucleophile Thiol Nucleophile (e.g., Ar-SH) Nucleophile->Intermediate Product 5-(Arylthio)-4-nitrothiophene- 2-carbaldehyde Intermediate->Product Loss of Chloride (Cl-)

Nucleophilic Aromatic Substitution (SNAr) pathway at the hyper-activated C5 position.

Role in Drug Development: Targeting the USP7/p53 Axis

The thioether derivatives synthesized from 5-chloro-4-nitrothiophene-2-carbaldehyde (and its ethanone analogs) are potent inhibitors of the deubiquitylating enzyme USP7[1].

Mechanism of Action

In healthy cells, the tumor suppressor p53 is tightly regulated by MDM2 (an E3 ubiquitin ligase), which tags p53 for proteasomal degradation. USP7 protects MDM2 from auto-ubiquitination, thereby keeping MDM2 levels high and p53 levels low[1]. In neoplastic diseases (such as multiple myeloma or colon cancer), this pathway is hijacked to suppress apoptosis.

Thiophene-based inhibitors bind to the catalytic cleft of USP7, inhibiting its cysteine protease activity. This prevents the deubiquitination of MDM2, leading to MDM2 degradation. Consequently, p53 is rescued from degradation, accumulates in the cell, and induces cell cycle arrest and apoptosis in tumor cells[1].

USP7_Pathway USP7 USP7 (Deubiquitinase) MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates & Stabilizes p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates & Degrades Apoptosis Cell Cycle Arrest / Apoptosis p53->Apoptosis Induces Inhibitor Thiophene-based Inhibitor (e.g., P5091 analog) Inhibitor->USP7 Blocks

Mechanism of action for USP7 inhibitors in stabilizing p53-mediated apoptosis.

Further Derivatization

Beyond SNAr, the C2-formyl group of 5-chloro-4-nitrothiophene-2-carbaldehyde serves as a versatile handle. It can be subjected to reductive amination, converted into oximes, or reacted with aminoguanidine to form complex pyrazinyl-substituted triazoles, expanding its utility into antileishmanial and antitrypanosomal drug discovery[4].

References

  • Anti-neoplastic compounds, compositions and methods (US8680139B2).
  • 2-(5-Chlorothiophen-2-yl)oxirane. Benchchem.
  • N-Pyrazolyl- and N-Triazolylamines and -Ureas as Antileishmanial and Antitrypanosomal Drugs.

Sources

Exploratory

The Strategic Role of 5-Chloro-4-nitrothiophene-2-carbaldehyde in the Discovery of Covalent USP7 Inhibitors

Whitepaper by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protei...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis. Within this system, Ubiquitin-Specific Protease 7 (USP7) has emerged as a high-value therapeutic target in oncology due to its direct role in regulating the MDM2-p53 tumor suppressor axis. However, achieving selectivity among the ~80 functional deubiquitinating enzymes (DUBs) in the human genome is notoriously difficult due to highly conserved catalytic domains.

The discovery of the nitrothiophene scaffold provided a critical breakthrough in DUB selectivity [4]. At the heart of this chemical space lies 5-chloro-4-nitrothiophene-2-carbaldehyde , a highly versatile, electrophilic building block. This whitepaper details the chemical rationale, synthetic workflows, and biological validation protocols that leverage this core intermediate to develop potent, irreversible USP7 inhibitors such as P5091 and P22077.

Target Rationale: USP7 and the MDM2-p53 Axis

To understand the necessity of the nitrothiophene scaffold, one must first understand the biological causality of USP7 inhibition. USP7 deubiquitinates MDM2 (an E3 ubiquitin ligase), thereby preventing its proteasomal degradation. Elevated levels of stabilized MDM2 subsequently ubiquitinate the tumor suppressor p53, marking it for destruction [2].

Overexpression of USP7 in malignancies leads to the continuous suppression of p53-mediated apoptosis. By inhibiting USP7, this pathway is inverted: MDM2 auto-ubiquitinates and degrades, allowing p53 levels to recover, which triggers cell cycle arrest and apoptosis in cancer cells [3].

G USP7 USP7 (Deubiquitinase) MDM2 MDM2 (E3 Ligase) USP7->MDM2 Stabilizes (Deubiquitination) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Inhibits) Proteasome 26S Proteasome Degradation p53->Proteasome Degradation (Cancer Survival) Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activation (Tumor Suppression) Inhibitor Nitrothiophene Inhibitor Inhibitor->USP7 Covalent Inhibition

Diagram 1: The USP7-MDM2-p53 signaling pathway and the mechanism of targeted covalent inhibition.

Chemical Causality: Why 5-Chloro-4-nitrothiophene-2-carbaldehyde?

The nitrothiophene scaffold acts as an irreversible, covalent inhibitor. The electron-withdrawing nitro group creates a doubly deactivated, highly electron-deficient thiophene ring. The catalytic Cys223 residue in the active site of USP7 directly attacks this ring, forming a covalent adduct that irreversibly abrogates enzymatic activity [2].

5-Chloro-4-nitrothiophene-2-carbaldehyde is the premier starting material for these inhibitors due to three specific structural features:

  • The 5-Chloro Group: Acts as an optimal leaving group for Nucleophilic Aromatic Substitution (SNAr). It is highly activated by the ortho-nitro and para-carbaldehyde groups, allowing the introduction of bulky aryl thiol moieties under mild conditions [1].

  • The 2-Carbaldehyde Group: Serves as a versatile synthetic handle. It can be transformed into secondary alcohols, ketones (e.g., the ethanone group in P5091), oximes, or nitriles to probe the Structure-Activity Relationship (SAR) of the USP7 C2-binding pocket [1].

  • The 4-Nitro Group: Lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, which is essential for both activating the initial SNAr synthesis step and facilitating the final biological covalent attack by Cys223.

Synthetic Workflow and Experimental Protocols

The generation of mature USP7 inhibitors from this core building block follows a robust, self-validating three-step sequence.

G A 5-Chloro-4-nitrothiophene- 2-carbaldehyde B SNAr Reaction (Aryl Thiol, Base) A->B C 5-(Arylthio)-4-nitrothiophene- 2-carbaldehyde B->C D Grignard Addition (MeMgBr) C->D E Secondary Alcohol Intermediate D->E F Oxidation (e.g., MnO2 or Swern) E->F G USP7 Inhibitor (e.g., P5091, P22077) F->G

Diagram 2: Three-step synthetic workflow from the core building block to mature USP7 inhibitors.

Step-by-Step Methodology

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve 5-chloro-4-nitrothiophene-2-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Add the desired aryl thiol (e.g., 2,3-dichlorothiophenol for P5091) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • Expert Insight: While K₂CO₃ is a standard base, using a non-nucleophilic organic base like DIPEA in anhydrous THF minimizes the risk of side reactions (e.g., Cannizzaro-type disproportionation) at the highly electrophilic carbaldehyde position.

  • Stir at ambient temperature for 2–4 hours.

  • Self-Validation: Monitor via LCMS. The reaction is deemed complete when the starting material mass disappears and the product mass (M+H) corresponding to the thioether intermediate appears [1].

  • Quench with water, extract with dichloromethane (DCM), and purify via silica gel chromatography.

Step 2: Grignard Addition

  • Dissolve the purified intermediate in anhydrous THF and cool to 0°C.

  • Dropwise add methylmagnesium bromide (MeMgBr) (1.2 eq).

  • Stir for 1 hour, allowing the reaction to warm to room temperature.

  • Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate to isolate the secondary alcohol intermediate.

Step 3: Oxidation to Ethanone

  • Dissolve the secondary alcohol in DCM.

  • Add Manganese Dioxide (MnO₂) (10 eq) as a mild oxidant.

  • Stir at room temperature overnight. Filter through a Celite pad to remove the solid MnO₂.

  • Concentrate the filtrate and purify via preparative HPLC to yield the final USP7 inhibitor [1].

Quantitative Structure-Activity Relationship (SAR)

The modularity of the 5-chloro-4-nitrothiophene-2-carbaldehyde intermediate allows for rapid library generation. Below is a summary of key derivatives synthesized via this route and their corresponding biological profiles.

CompoundAryl Thiol Substituent (C5)C2 ModificationUSP7 IC₅₀ / EC₅₀Target Cancer Models
P5091 2,3-DichlorophenylEthanone4.2 µMMultiple Myeloma, Leukemia [3, 5]
P22077 2,4-DifluorophenylEthanone8.0 - 8.6 µMNeuroblastoma, Melanoma [6]
Precursor 2,4-DichlorophenylCarbaldehyde> 50 µMSynthetic Intermediate

Biological Evaluation Protocols

To validate the efficacy and selectivity of the synthesized inhibitors, a self-validating, two-tiered assay system is required.

Tier 1: Biochemical Ubiquitin-AMC Cleavage Assay

Purpose: To quantify the direct inhibition of USP7 catalytic activity.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 0.5 mM DTT, and 0.01% BSA.

    • Expert Insight: DTT is required to keep the catalytic Cys223 reduced and active. However, because nitrothiophenes are electrophilic, excessive DTT (>1 mM) can act as a competing nucleophile, artificially inflating the apparent IC₅₀. BSA is critical to prevent the non-specific adsorption of hydrophobic inhibitors to the microplate.

  • Incubation: Incubate recombinant human USP7 enzyme (1 nM final concentration) with varying concentrations of the synthesized inhibitor (0.1 µM to 100 µM) for 30 minutes at room temperature.

  • Substrate Addition: Add the fluorogenic substrate Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) to a final concentration of 500 nM.

  • Measurement: Measure fluorescence continuously for 60 minutes using a microplate reader (Excitation: 345 nm, Emission: 445 nm).

  • Self-Validation: Run parallel assays using USP2 or USP8 as negative control enzymes. A successful USP7 inhibitor will show potent activity against USP7 but negligible activity against the controls [5].

Tier 2: Cellular MDM2/p53 Target Engagement Assay

Purpose: To confirm cellular permeability and target engagement in living cells.

  • Seed HCT-116 or MM.1S cells in 6-well plates and culture until 70% confluent.

  • Treat cells with the synthesized inhibitor (e.g., 5 µM and 10 µM) or a DMSO vehicle control for 6 hours.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform Western blotting using primary antibodies against USP7, MDM2, p53, and p21.

  • Expected Outcome: Successful target engagement will result in a marked decrease in MDM2 levels and a concomitant, dose-dependent accumulation of p53 and its downstream target p21 [3, 7].

Conclusion

The rational design of covalent DUB inhibitors requires highly tunable and reactive building blocks. 5-Chloro-4-nitrothiophene-2-carbaldehyde stands out as a premier intermediate in this space. Its unique electronic properties not only facilitate efficient, high-yielding synthetic workflows but also impart the critical electrophilic character necessary for irreversible USP7 engagement. As the field of targeted protein degradation and DUB inhibition expands, derivatives of this scaffold will continue to serve as essential pharmacological probes and potential clinical candidates.

References

  • US8680139B2 - Anti-neoplastic compounds, compositions and methods , Google Patents. 1

  • Highlights in USP7 inhibitors for cancer treatment , PMC. 2

  • A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance , PMC.3

  • Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47 , PMC. 4

  • P005091 (P5091) | USP7 Inhibitor , MedchemExpress.com. 5

  • P 22077 | USP7/47 Inhibitor , MedchemExpress.com. 6

  • Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 , PMC. 7

Sources

Foundational

An In-Depth Technical Guide to 5-Chloro-4-nitrothiophene-2-carbaldehyde: Synthesis, Safety, and Applications

Introduction: 5-Chloro-4-nitrothiophene-2-carbaldehyde is a substituted thiophene derivative of significant interest to researchers in medicinal chemistry and materials science. The thiophene scaffold is a well-establish...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

5-Chloro-4-nitrothiophene-2-carbaldehyde is a substituted thiophene derivative of significant interest to researchers in medicinal chemistry and materials science. The thiophene scaffold is a well-established pharmacophore, and the presence of chloro, nitro, and aldehyde functionalities offers a versatile platform for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro group, combined with the reactivity of the aldehyde and the potential for nucleophilic substitution at the chloro-position, makes this compound a valuable, albeit not widely commercially available, building block.

This technical guide provides a comprehensive overview of 5-Chloro-4-nitrothiophene-2-carbaldehyde, with a focus on its chemical identity, a detailed analysis of its material safety data inferred from structurally related compounds, a proposed synthetic protocol, and its potential applications in drug discovery and development.

Part 1: Chemical Identity and Physicochemical Properties

As of the latest data, a specific CAS number has not been assigned to 5-Chloro-4-nitrothiophene-2-carbaldehyde, indicating its status as a novel or non-commercial research chemical. Its properties can be inferred from related structures.

PropertyInferred Value / DescriptionSource / Rationale
Molecular Formula C₅H₂ClNO₃SBased on chemical structure
Molecular Weight 191.59 g/mol Calculated from atomic weights
Appearance Expected to be a yellow to brown solidBased on related nitrothiophene compounds[1][2]
Solubility Likely insoluble in water; soluble in organic solvents like acetone, dichloromethane, and DMF.[1][2]General solubility of similar aromatic compounds
Melting Point Not established; likely higher than 5-nitrothiophene-2-carboxaldehyde (75-77 °C) due to the additional chloro group.[2]Structure-property relationship

Part 2: Material Safety and Handling - An Inferred Analysis

A formal Material Safety Data Sheet (MSDS) for 5-Chloro-4-nitrothiophene-2-carbaldehyde is not available. The following safety information is synthesized from data on structurally analogous compounds, including 2-nitrothiophene, 5-chlorothiophene-2-carboxaldehyde, and other organochlorine substances.[1][3][4][5][6][7][8] This compound should be handled with extreme caution as a hazardous substance.[3]

Inferred Hazard Classification (GHS)
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[4][5][6][7][8]

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[8]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects (Category 2).[3][4][5][6][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[8]

Personal Protective Equipment (PPE) and Handling

Safe handling is paramount. The following PPE and procedures are mandatory:

  • Ventilation: Handle only in a certified chemical fume hood with good ventilation to prevent the formation of aerosols and dust.[9][10]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., Viton™ or nitrile rubber). Gloves must be inspected before use and replaced if degradation is suspected.[1][11]

  • Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing. Ensure an emergency shower and eyewash station are readily accessible.[10]

  • Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with an appropriate cartridge for organic vapors and particulates.[1]

First Aid Measures
  • Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9][10]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

Stability and Reactivity
  • Reactivity: No specific data is available, but it is expected to be stable under normal storage conditions.

  • Conditions to Avoid: Avoid heat, flames, sparks, and dust formation.[9]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.[11]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[6]

G cluster_handling Safe Handling Workflow Start Start: Obtain Compound Assess Assess Hazards (Inferred Data) Start->Assess PPE Don PPE (Goggles, Gloves, Lab Coat) Assess->PPE FumeHood Work in Fume Hood PPE->FumeHood Experiment Perform Experiment FumeHood->Experiment Decontaminate Decontaminate Workspace Experiment->Decontaminate Waste Dispose of Waste (Follow Regulations) Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE End End RemovePPE->End G cluster_synthesis Proposed Synthetic Workflow reagent Prepare Vilsmeier Reagent (POCl3 + DMF at 0°C) addition Slowly add precursor solution to Vilsmeier reagent reagent->addition precursor Dissolve 2-Chloro-3-nitrothiophene in dry solvent (e.g., DCE) precursor->addition reaction Heat reaction mixture (e.g., 60-80°C) Monitor by TLC addition->reaction workup Quench with ice-water Neutralize with base (e.g., NaHCO3) reaction->workup extraction Extract with organic solvent (e.g., Ethyl Acetate) workup->extraction purification Purify by column chromatography (Silica gel) extraction->purification product 5-Chloro-4-nitrothiophene- 2-carbaldehyde purification->product

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

CAUTION: This reaction should only be performed by trained chemists under strict safety protocols in a chemical fume hood.

  • Preparation of the Vilsmeier Reagent: To a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve the starting material, 2-chloro-3-nitrothiophene (1 equivalent), in a minimal amount of anhydrous 1,2-dichloroethane (DCE). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Heating and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature, and then heat to 70-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction may require several hours to proceed due to the deactivated nature of the substrate. [12]4. Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Carefully neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Chloro-4-nitrothiophene-2-carbaldehyde.

Part 4: Applications in Research and Drug Development

While specific applications for 5-Chloro-4-nitrothiophene-2-carbaldehyde are not yet documented, its structural motifs are present in molecules with significant biological activity.

  • Antiprotozoal and Antimicrobial Agents: Nitrothiophene derivatives are known for their antiprotozoal activities. [13]The aldehyde group can be readily converted into other functional groups, such as thiosemicarbazones, which have shown significant antiamoebic and antitrichomonal activities. [13]* Kinase Inhibitors: The thiophene ring is a common scaffold in various kinase inhibitors used in oncology. The functional groups on this molecule provide handles for combinatorial library synthesis to explore structure-activity relationships (SAR).

  • Organic Materials: Thiophene-based molecules are fundamental units in the development of conductive polymers and organic electronic materials. The specific substitution pattern of this compound could be exploited to tune the electronic properties of novel materials. [14]

References

  • Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
  • Restek Corporation. (2024). Safety Data Sheet: Organochlorine Pesticide Standard. Retrieved from [Link]

  • Restek Corporation. (2026). Safety Data Sheet: Organochlorine Pesticides Standard. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Nitrothiophene. Retrieved from [Link]

  • Valsynthese SA. (2021). Material Safety Data Sheet: 2-NITROTHIOPHENE. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Valsynthese SA. (2025). Material Safety Data Sheet: 2-Nitrothiophene. Retrieved from [Link]

  • Kamal, A., Ramana, K. V., Ramana, A. V., & Rao, K. S. (2003). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 42(8), 2068-2071.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • LookChem. (n.d.). 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER 57800-76-7 wiki. Retrieved from [Link]

  • Bharti, N., Husain, K., Gonzalez Garza, M. T., Cruz-Vega, D. E., Castro-Garza, J., Mata-Cardenas, B. D., Naqvi, F., & Azam, A. (2002). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 12(23), 3475–3478.

Sources

Exploratory

Pharmacokinetics of nitrothiophene derivatives synthesized from 5-Chloro-4-nitrothiophene-2-carbaldehyde

Executive Summary As a Senior Application Scientist overseeing Drug Metabolism and Pharmacokinetics (DMPK) profiling, I approach the 5-chloro-4-nitrothiophene-2-carbaldehyde scaffold with a specific strategic lens. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing Drug Metabolism and Pharmacokinetics (DMPK) profiling, I approach the 5-chloro-4-nitrothiophene-2-carbaldehyde scaffold with a specific strategic lens. This molecule is a cornerstone in the synthesis of diverse therapeutic agents, but its inherent chemical reactivity necessitates rigorous, self-validating pharmacokinetic evaluation. This whitepaper details the causality behind the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives and establishes the foundational in vitro workflows required to advance these compounds through the preclinical pipeline.

Chemical Foundation & Structural Influence on ADME

The value of 5-chloro-4-nitrothiophene-2-carbaldehyde lies in its orthogonal bifunctional reactivity. The C2-carbaldehyde undergoes rapid reductive amination or Schiff base formation[1], while the C5-chlorine—highly activated by the electron-withdrawing C4-nitro group—is primed for Nucleophilic Aromatic Substitution (SNAr)[2].

This dual reactivity allows medicinal chemists to rapidly synthesize diverse libraries, including potent deubiquitinase (e.g., USP7) inhibitors and antimicrobial agents[2]. However, the very features that make this scaffold synthetically tractable introduce complex pharmacokinetic liabilities. The choice of nucleophile (amines vs. thiols) directly dictates the lipophilicity, pKa, and ultimate metabolic fate of the resulting derivative.

SynthesisLogic Start 5-Chloro-4-nitrothiophene- 2-carbaldehyde Aldehyde C2: Aldehyde Reactivity (Reductive Amination) Start->Aldehyde Chloro C5: SNAr Reactivity (Nucleophilic Substitution) Start->Chloro Schiff Schiff Bases / Amines (Altered pKa / Solubility) Aldehyde->Schiff + Primary Amines Thioether Thioethers / Amines (Increased Lipophilicity) Chloro->Thioether + Thiols/Amines

Fig 1: Bifunctional reactivity of 5-chloro-4-nitrothiophene-2-carbaldehyde in derivative synthesis.

Physicochemical Profiling & Absorption Dynamics

The introduction of heteroatoms and nitro groups significantly alters the physicochemical landscape of the molecule. Thiophene itself is a privileged pharmacophore that generally enhances tissue distribution[3], but the nitro group increases the topological polar surface area (tPSA) and can act as an electrostatic sink.

When profiling these derivatives, we observe distinct ADME clustering based on the functionalization at the C2 and C5 positions. Table 1 summarizes the representative quantitative pharmacokinetic parameters across three major derivative classes synthesized from this core.

Table 1: Representative Pharmacokinetic Parameters of Nitrothiophene Derivatives

Derivative ClassPrimary TargetLogP (Predicted)Caco-2 Papp​ ( 10−6 cm/s) CLint​ ( μ L/min/mg)Bioavailability (F%)
C2-Schiff Bases Antimicrobial2.1 - 3.58.5 - 12.045 - 8015 - 30%
C5-Thioethers Oncology (USP7)3.8 - 4.615.2 - 22.4120 - 180< 10%
C2-Amines (Reduced) Kinase Inhibitors1.5 - 2.84.1 - 7.525 - 5040 - 60%

Metabolic Biotransformation & Clearance Mechanisms

Understanding the causality of clearance is the most critical hurdle for nitroaromatics. The nitrothiophene core is highly susceptible to enzymatic reduction. Hepatic nitroreductases and CYP450 enzymes reduce the nitro group to reactive nitroso and hydroxylamine intermediates. These intermediates can cause off-target toxicity or be further reduced to excretable anilines.

Furthermore, if the C5-chlorine is retained in the final drug candidate, it remains a target for direct nucleophilic attack by intracellular thiols like glutathione (GSH)[4]. This leads to rapid phase II conjugation and subsequent biliary clearance of the GSH adduct, drastically reducing systemic half-life.

Metabolism Parent Nitrothiophene Scaffold Nitroreductase Nitroreduction (Hepatic Reductases) Parent->Nitroreductase GSH Glutathione (GSH) Conjugation Parent->GSH Direct SNAr (if C5-Cl present) Nitroso Nitroso Intermediate (Highly Reactive) Nitroreductase->Nitroso Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine Nitroso->GSH Detoxification Amine Amino Metabolite (Renal Excretion) Hydroxylamine->Amine Adduct GSH Adduct (Biliary Clearance) GSH->Adduct

Fig 2: Primary hepatic metabolic clearance pathways for nitrothiophene derivatives.

Self-Validating In Vitro Methodologies

To ensure data integrity, every protocol executed in our DMPK laboratory is designed as a self-validating system. The inclusion of specific internal controls ensures that experimental artifacts are immediately identified and isolated.

Intestinal Permeability: Bidirectional Caco-2 Assay

Purpose: To predict human intestinal absorption and evaluate P-glycoprotein (P-gp) efflux liability.

  • Step 1: Cell Culture & Monolayer Preparation

    • Action: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days.

    • Causality: A 21-day culture period is mandatory for the cells to differentiate into an enterocyte-like phenotype, expressing the necessary tight junctions and apical efflux transporters (e.g., P-gp, BCRP) required to accurately mimic the human gastrointestinal tract.

  • Step 2: Dosing & Internal Controls

    • Action: Apply the nitrothiophene derivative (10 µM) to the apical (A) or basolateral (B) chamber. Co-administer Lucifer Yellow (LY), Atenolol, and Propranolol.

    • Causality: This creates a self-validating system. LY is a paracellular marker; if its permeability exceeds 100 nm/s , it indicates a compromised monolayer, and the well's data is voided. Atenolol and Propranolol serve as low and high permeability benchmarks, respectively, ensuring the assay's dynamic range is intact.

  • Step 3: Sampling & Quantification

    • Action: Sample at 30, 60, and 90 minutes. Quench with cold acetonitrile containing an internal standard (IS), centrifuge, and analyze via LC-MS/MS.

    • Causality: Multiple time points ensure the transport rate is linear. Quenching with cold acetonitrile precipitates proteins and halts any enzymatic degradation occurring within the cellular matrix.

Intrinsic Clearance: Hepatic Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and identify reactive intermediates (e.g., GSH adducts).

  • Step 1: Reaction Matrix Assembly

    • Action: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM phosphate buffer (pH 7.4). Add the test compound (1 µM).

    • Causality: The physiological pH and optimized protein concentration prevent non-specific protein binding from artificially inflating the apparent half-life.

  • Step 2: System Validation Controls

    • Action: Prepare three parallel incubations: Test Compound + NADPH, Test Compound without NADPH (Minus-NADPH), and Verapamil + NADPH.

    • Causality: The Minus-NADPH control is critical for nitrothiophenes. Because the C5-position is highly reactive[2], the compound may degrade via aqueous hydrolysis or non-CYP enzymatic processes. If degradation occurs in the Minus-NADPH arm, the clearance is not solely CYP-mediated. Verapamil validates the metabolic competence of the microsomes.

  • Step 3: Reaction Initiation & Quenching

    • Action: Initiate with 1 mM NADPH. Aliquot at 0, 5, 15, 30, and 60 minutes into 3 volumes of cold acetonitrile containing an IS.

    • Causality: The rapid addition of excess organic solvent denatures the CYP enzymes instantly, freezing the metabolic profile for accurate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) calculation.

In Vivo Translation & Formulation Strategy

Transitioning from in vitro ADME to in vivo rodent models requires careful formulation due to the inherent lipophilicity of C5-thioether derivatives. Standard aqueous vehicles often fail, leading to erratic absorption profiles. As a best practice, formulations utilizing co-solvents such as PEG400 or surfactants like Tween-80 (e.g., 10% DMSO / 40% PEG400 / 50% Saline) are employed to maintain the nitrothiophene in solution within the gastrointestinal tract, ensuring that the calculated bioavailability (F%) reflects true physiological absorption rather than solubility-limited precipitation.

References

  • Title : Anti-neoplastic compounds, compositions and methods[2] Source : Google Patents URL :

  • Title : Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core[1] Source : MDPI URL :[Link]

  • Title : Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads[3] Source : PubMed Central (PMC) URL :[Link]

  • Title : Studies on the biological activity of some nitrothiophenes[4] Source : ResearchGate URL :[Link]

Sources

Foundational

Discovery of deubiquitinating enzyme inhibitors using 5-Chloro-4-nitrothiophene-2-carbaldehyde

Discovery and Validation of Deubiquitinating Enzyme (DUB) Inhibitors: The 5-Chloro-4-nitrothiophene-2-carbaldehyde Pathway Executive Summary The ubiquitin-proteasome system (UPS) is fundamental to cellular protein homeos...

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Author: BenchChem Technical Support Team. Date: April 2026

Discovery and Validation of Deubiquitinating Enzyme (DUB) Inhibitors: The 5-Chloro-4-nitrothiophene-2-carbaldehyde Pathway

Executive Summary

The ubiquitin-proteasome system (UPS) is fundamental to cellular protein homeostasis. While directly targeting the proteasome with agents like bortezomib has revolutionized the treatment of multiple myeloma (MM), clinical utility is often limited by dose-limiting toxicities and acquired resistance[1]. Shifting the therapeutic focus upstream to deubiquitinating enzymes (DUBs) offers a highly targeted approach with a wider therapeutic index[2]. Ubiquitin-Specific Protease 7 (USP7) has emerged as a premier oncological target due to its critical role in regulating the HDM2-p53 axis[3].

This technical guide details the molecular design, chemical synthesis, and experimental validation of USP7 inhibitors, focusing specifically on the pivotal intermediate 5-Chloro-4-nitrothiophene-2-carbaldehyde and its breakthrough derivative, P5091 [4].

Molecular Architecture & Chemical Synthesis

The synthesis of P5091 (1-[5-(2,3-dichlorophenyl)sulfanyl-4-nitro-2-thienyl]ethanone) relies on the highly reactive electrophilic core of 5-chloro-4-nitrothiophene-2-carbaldehyde[1]. The nitro group at the 4-position strongly withdraws electron density, activating the adjacent 5-chloro position for Nucleophilic Aromatic Substitution (SNAr)[4].

Protocol 1: Regioselective Nitration of 5-Chlorothiophene-2-carbaldehyde

Causality & Rationale: Nitration of thiophenes is notoriously difficult. The electron-rich nature of the thiophene ring makes it highly susceptible to over-oxidation or explosive decomposition in standard mixed-acid conditions. Utilizing fuming nitric acid at sub-zero temperatures (-5°C) ensures strict regiocontrol—directing the nitro group exclusively to the 4-position—while preserving the integrity of the aromatic ring[1].

Step-by-Step Methodology:

  • Preparation : Cool 13 mL of fuming nitric acid to -5°C using an ice/methanol bath in a highly ventilated fume hood[1].

  • Addition : Add 5-Chlorothiophene-2-carbaldehyde (2.0 g, 13.6 mmol) dropwise under continuous, vigorous stirring[1].

    • Self-Validation Check: Strictly monitor the internal temperature. Any sudden exotherm indicates a loss of regioselectivity and potential ring degradation. The temperature must not exceed 0°C during addition.

  • Maturation : Allow the reaction mixture to slowly warm to 5°C over 1 hour to drive the reaction to completion[1].

  • Quenching : Pour the mixture into 200 mL of ice/water to precipitate the product[1].

  • Isolation : Collect the precipitated solid by vacuum filtration. Dissolve the crude solid in dichloromethane, wash with brine to neutralize residual acid, dry over MgSO4, and concentrate in vacuo to yield pure 5-chloro-4-nitrothiophene-2-carbaldehyde[1].

Protocol 2: Conversion to P5091 via SNAr

Causality & Rationale: The activated chlorine atom is displaced by 2,3-dichlorothiophenol. Potassium tert-butoxide (t-BuOK) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the thiol, generating a potent nucleophile without competing for the electrophilic carbon on the thiophene ring.

Step-by-Step Methodology:

  • Solvation : Dissolve 5-chloro-4-nitrothiophene-2-carbaldehyde (0.64 g, 3.34 mmol) in 5 mL of anhydrous tetrahydrofuran (THF)[1].

  • Substitution : Add 1.1 equivalents of 2,3-dichlorothiophenol and t-BuOK. Stir at ambient temperature for 2 hours[1].

    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC). The disappearance of the distinct yellow spot of the nitrothiophene starting material confirms primary conversion.

  • Reflux : Heat the mixture under reflux for an additional 2 hours to ensure complete thermodynamic conversion of any intermediate complexes[1].

  • Purification : Cool to room temperature, quench with 150 mL of water, and extract into dichloromethane (3×100 mL)[1]. Isolate P5091 via silica gel column chromatography.

Synthesis_Workflow SM 5-Chlorothiophene- 2-carbaldehyde Nitration Nitration (HNO3, -5°C) SM->Nitration Intermediate 5-Chloro-4-nitrothiophene- 2-carbaldehyde Nitration->Intermediate Substitution Nucleophilic Aromatic Substitution (2,3-dichlorothiophenol, t-BuOK) Intermediate->Substitution P5091 P5091 (USP7 Inhibitor) Substitution->P5091

Chemical synthesis workflow of P5091 from 5-chlorothiophene-2-carbaldehyde.

Mechanistic Biology: The USP7-HDM2-p53 Axis

USP7 functions by cleaving polyubiquitin chains from specific substrate proteins, rescuing them from proteasomal degradation[2]. Its most prominent oncologic substrate is HDM2 (Human Double Minute 2), an E3 ubiquitin ligase that targets the tumor suppressor p53 for destruction[3].

By selectively inhibiting USP7 with P5091, HDM2 is deprived of its protective deubiquitination. Consequently, HDM2 is rapidly auto-ubiquitinated and degraded by the proteasome[3]. The depletion of HDM2 stabilizes p53, leading to robust p53-mediated cell cycle arrest and apoptosis[3]. Furthermore, P5091 has been shown to attenuate Wnt/β-catenin signaling by enhancing the ubiquitination and degradation of β-catenin, making it highly relevant for colorectal cancer (CRC) models[5].

USP7_Pathway P5091 P5091 (Small Molecule Inhibitor) USP7 USP7 (Deubiquitinating Enzyme) P5091->USP7 Inhibits HDM2 HDM2 (E3 Ubiquitin Ligase) USP7->HDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) HDM2->p53 Ubiquitinates (Marks for degradation) Proteasome Proteasomal Degradation HDM2->Proteasome Degraded when USP7 is inhibited p53->Proteasome Degraded when HDM2 is active Apoptosis Cell Cycle Arrest / Apoptosis p53->Apoptosis Activates

Mechanism of USP7 inhibition by P5091 and subsequent p53-mediated apoptosis.

Preclinical Profiling & Target Validation

P5091 demonstrates high selectivity for USP7 over other DUBs and proteases, effectively overcoming bortezomib resistance in multiple myeloma cells[3].

Quantitative Efficacy Data
CompoundTarget / Cell LineAssay TypeValue (IC50 / EC50)Reference
P5091 USP7 (Biochemical)Enzyme Inhibition4.2 µM (EC50)[4]
P5091 MM.1S (Multiple Myeloma)Cell Viability6.0 - 14.0 µM (IC50)[4]
P5091 HCT-116 (Colorectal)Cytotoxicity (72h)9.21 µM (EC50)[6]
P5091 HL-60(TB) (Leukemia)Growth Inhibition (48h)1.82 µM (GI50)[6]
Protocol 3: USP7 Target Engagement Assay (Ub-VME Probe)

Causality & Rationale: Ub-VME (Ubiquitin-Vinyl Methyl Ester) is an activity-based probe that covalently binds to the active-site cysteine of functional DUBs. If P5091 successfully engages and inhibits USP7, the active site is sterically and chemically blocked, preventing Ub-VME binding[3]. This causes a measurable mass shift on an immunoblot, providing a definitive, self-validating readout of intracellular target engagement[3].

Step-by-Step Methodology:

  • Treatment : Treat HEK293T cells with varying concentrations of P5091 (e.g., 5 µM, 10 µM) or a DMSO vehicle control for 3 hours[3].

  • Lysis : Lyse cells in a non-denaturing buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40). Crucial: Do not use SDS or boil the samples at this stage, as USP7 must remain in its native, active conformation to react with the probe.

  • Probe Incubation : Incubate 20 µg of crude protein lysate with 0.5 µM Ub-VME probe for 1 hour at 37°C[3].

  • Termination : Terminate the reaction by adding 4x SDS sample buffer and boiling for 5 minutes.

  • Resolution : Resolve proteins via SDS-PAGE and perform immunoblotting using an anti-USP7 primary antibody[3].

    • Self-Validation Check: Compare the molecular weight of USP7 in treated vs. untreated lanes. A reduction in the higher molecular weight band (representing the USP7 + Ub-VME covalent complex) in P5091-treated samples definitively confirms active-site inhibition[3].

Conclusion

The development of USP7 inhibitors utilizing the 5-chloro-4-nitrothiophene-2-carbaldehyde scaffold represents a paradigm shift in targeted cancer therapy. By bypassing the direct inhibition of the proteasome, compounds like P5091 offer a sophisticated mechanism to reactivate p53, attenuate Wnt signaling, and overcome established bortezomib resistance with enhanced specificity and reduced off-target toxicity[3][5].

References

  • Cao P, Weinstock J, Kingsbury WD, et al.Anti-neoplastic compounds, compositions and methods. US Patent 8680139B2 (2014).
  • Chauhan D, Tian Z, Nicholson B, et al. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance. Cancer Cell. 2012;22(3):345-358. URL:[Link]

  • An T, Gong Y, Li X, et al. USP7 inhibitor P5091 inhibits Wnt signaling and colorectal tumor growth. Biochemical Pharmacology. 2017;131:29-39. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Mechanistic Evaluation of the USP7 Inhibitor P5091

Introduction & Biological Rationale The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis. Deubiquitylating enzymes (DUBs), particularly Ubiquitin-Specific Protease 7 (USP7), have emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Rationale

The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis. Deubiquitylating enzymes (DUBs), particularly Ubiquitin-Specific Protease 7 (USP7), have emerged as highly validated therapeutic targets in oncology[1]. USP7 protects the E3 ubiquitin ligase MDM2 from autoubiquitination and degradation; MDM2, in turn, targets the tumor suppressor p53 for proteasomal degradation[2].

P5091 (1-[5-[(2,3-Dichlorophenyl)thio]-4-nitro-2-thienyl]ethanone) is a potent, selective, and cell-permeable inhibitor of USP7 (EC₅₀ = 4.2 µM)[3][4]. By inhibiting USP7, P5091 accelerates the degradation of MDM2, thereby stabilizing p53 and inducing apoptosis in cancer models, including multiple myeloma cells resistant to conventional therapies like bortezomib[3][5].

USP7_Pathway P5091 P5091 (Inhibitor) USP7 USP7 (Active DUB) P5091->USP7 Inhibits MDM2 MDM2 (E3 Ligase) USP7->MDM2 Stabilizes p53 p53 (Tumor Suppressor) MDM2->p53 Degrades Apoptosis Apoptosis (Cell Death) p53->Apoptosis Induces

Fig 1: Mechanism of action of P5091 via the USP7/MDM2/p53 signaling axis.

Synthetic Strategy & Causality

The synthesis of P5091 from the commercially available precursor 5-chloro-4-nitrothiophene-2-carbaldehyde [6] is a highly efficient, three-step linear sequence. As an Application Scientist, it is crucial to understand the chemical causality driving this route:

  • Nucleophilic Aromatic Substitution (SₙAr): The thiophene ring is naturally electron-rich, which typically resists nucleophilic attack. However, the presence of the strongly electron-withdrawing nitro (-NO₂) group at the 4-position highly activates the adjacent 5-chloro position. This allows for a rapid and high-yielding SₙAr reaction with 2,3-dichlorobenzenethiol under mild basic conditions.

  • Grignard Addition: The 2-carbaldehyde group must be converted into a methyl ketone. A standard Grignard addition using methylmagnesium bromide (MeMgBr) effectively attacks the electrophilic carbonyl carbon, yielding a secondary alcohol intermediate.

  • Oxidation: The resulting secondary alcohol is oxidized to the final acetyl group. Dess-Martin Periodinane (DMP) is selected over harsher oxidants (like Jones reagent) to prevent any over-oxidation of the sensitive thioether linkage to a sulfoxide or sulfone.

Synthesis_Workflow SM 5-Chloro-4-nitrothiophene-2-carbaldehyde Step1 Step 1: SₙAr 2,3-dichlorobenzenethiol, K₂CO₃, DMF SM->Step1 Int1 Intermediate 1 5-((2,3-dichlorophenyl)thio)-4-nitrothiophene-2-carbaldehyde Step1->Int1 Step2 Step 2: Grignard Addition MeMgBr, THF, 0 °C Int1->Step2 Int2 Intermediate 2 1-(5-((2,3-dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanol Step2->Int2 Step3 Step 3: Oxidation Dess-Martin Periodinane, DCM, RT Int2->Step3 Product P5091 Target Compound Step3->Product

Fig 2: Three-step synthetic workflow for P5091 from the 5-chloro precursor.

Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (Argon or N₂) unless otherwise stated. Monitor all reactions via Thin Layer Chromatography (TLC).

Step 1: Synthesis of 5-((2,3-dichlorophenyl)thio)-4-nitrothiophene-2-carbaldehyde (Intermediate 1)
  • Preparation: In an oven-dried round-bottom flask, dissolve 5-chloro-4-nitrothiophene-2-carbaldehyde (1.0 equiv, e.g., 5.0 g, 26.1 mmol) in anhydrous N,N-Dimethylformamide (DMF) (50 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 52.2 mmol) to the stirring solution.

  • Nucleophile Addition: Slowly add 2,3-dichlorobenzenethiol (1.1 equiv, 28.7 mmol) dropwise at room temperature. The reaction mixture will typically darken.

  • Reaction & Workup: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexanes/EtOAc, 4:1) until the starting material is consumed. Quench the reaction by pouring it into ice-cold distilled water (200 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 75 mL).

  • Purification: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield Intermediate 1 as a yellow solid.

Step 2: Synthesis of 1-(5-((2,3-dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanol (Intermediate 2)
  • Preparation: Dissolve Intermediate 1 (1.0 equiv, e.g., 6.0 g, 18.0 mmol) in anhydrous Tetrahydrofuran (THF) (60 mL) and cool the flask to 0 °C using an ice bath.

  • Grignard Addition: Add a solution of Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) (1.5 equiv, 27.0 mmol) dropwise over 15 minutes to maintain the internal temperature below 5 °C.

  • Reaction & Workup: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour. Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl solution (30 mL). Extract with EtOAc (3 x 50 mL).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude secondary alcohol (Intermediate 2) is generally pure enough to be used directly in the next step without further chromatography.

Step 3: Synthesis of P5091 (Target Compound)
  • Preparation: Dissolve the crude Intermediate 2 (1.0 equiv, ~18.0 mmol) in anhydrous Dichloromethane (DCM) (80 mL).

  • Oxidation: Add Dess-Martin Periodinane (DMP) (1.2 equiv, 21.6 mmol) portion-wise at room temperature.

  • Reaction & Workup: Stir the suspension at room temperature for 2 hours. Once TLC indicates complete conversion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (50 mL). Stir vigorously for 15 minutes until the organic layer is clear.

  • Isolation: Separate the layers and extract the aqueous phase with DCM (2 x 40 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Purify the crude residue via flash chromatography (Hexanes/EtOAc gradient) to yield P5091 as a solid. Verify purity (>98%) via HPLC and structure via ¹H/¹³C NMR and LC-MS (Expected [M+H]⁺ m/z ≈ 347.9)[4][7].

Quantitative Data Summary

The following table summarizes the expected reaction metrics for the validated synthetic workflow:

StepReaction TypeKey ReagentsTempTimeExpected YieldProduct State
1 SₙAr2,3-dichlorobenzenethiol, K₂CO₃RT2-4 h85 - 90%Yellow Solid
2 Grignard AdditionMeMgBr (3.0 M), THF0 °C to RT2 h90 - 95%Viscous Oil / Foam
3 OxidationDess-Martin Periodinane, DCMRT2 h80 - 85%Solid
Overall Linear Sequence ---~61 - 72% P5091 (>98% Purity)

References

  • Structure-Guided Discovery of Selective USP7 Inhibitors with In Vivo Activity Journal of Medicinal Chemistry - ACS Publications[Link]

  • Molecular basis of USP7 inhibition by selective small molecule inhibitors PMC - NIH[Link]

  • Highlights in USP7 inhibitors for cancer treatment Frontiers in Pharmacology[Link]

  • US8680139B2 - Anti-neoplastic compounds, compositions and methods Google P
  • P5091 Product Information UBPBio[Link]

  • A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance PMC - NIH[Link]

Sources

Application

Application Note: 5-Chloro-4-nitrothiophene-2-carbaldehyde in Targeted Cancer Therapy Research

Executive Summary The ubiquitin-proteasome system (UPS) is a critical regulatory network in oncology. While broad-spectrum proteasome inhibitors (e.g., bortezomib) have revolutionized the treatment of malignancies like m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ubiquitin-proteasome system (UPS) is a critical regulatory network in oncology. While broad-spectrum proteasome inhibitors (e.g., bortezomib) have revolutionized the treatment of malignancies like multiple myeloma, their clinical utility is often limited by systemic toxicity and acquired resistance. To achieve higher selectivity, drug development has shifted upstream to target specific deubiquitinating enzymes (DUBs).

5-Chloro-4-nitrothiophene-2-carbaldehyde serves as a highly versatile and indispensable chemical building block in the synthesis of potent, nitrothiophene-based Ubiquitin-Specific Protease 7 (USP7) inhibitors, such as P5091 and P22077[1]. This application note provides drug development professionals and synthetic chemists with a comprehensive guide to utilizing this precursor, detailing the mechanistic rationale, synthetic workflows, and self-validating biological protocols required to evaluate resulting USP7 inhibitors.

Mechanistic Rationale: The USP7-MDM2-p53 Axis

To understand the value of 5-Chloro-4-nitrothiophene-2-carbaldehyde, one must understand the biological target it helps inhibit. USP7 plays a pivotal role in regulating the tumor suppressor protein p53.

The Causality of Inhibition: Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2 (an E3 ubiquitin ligase). MDM2, in turn, ubiquitinates p53, marking it for proteasomal degradation. In many cancers, USP7 is overexpressed, leading to hyper-stabilized MDM2 and the continuous suppression of p53[3].

When a nitrothiophene-based inhibitor (synthesized from 5-Chloro-4-nitrothiophene-2-carbaldehyde) covalently binds to the catalytic cysteine of USP7, it halts this cycle. Without USP7's protective deubiquitination, MDM2 undergoes rapid auto-ubiquitination and degradation. The removal of MDM2 rescues p53 from degradation, leading to its accumulation, subsequent cell cycle arrest, and apoptosis in malignant cells [1].

USP7_Pathway Inhibitor USP7 Inhibitor (e.g., P5091) USP7 USP7 (Deubiquitinase) Inhibitor->USP7 Covalent Inhibition MDM2 MDM2 (E3 Ubiquitin Ligase) Inhibitor->MDM2 Induces Degradation p53 p53 (Tumor Suppressor) Inhibitor->p53 Rescues & Stabilizes USP7->MDM2 Deubiquitinates (Stabilizes) MDM2->p53 Ubiquitinates (Degrades) Apoptosis Cancer Cell Apoptosis p53->Apoptosis Activates Transcription

Figure 1: Mechanism of action for nitrothiophene-based USP7 inhibitors in the MDM2-p53 signaling axis.

Chemical Synthesis Protocol: Generating P5091

5-Chloro-4-nitrothiophene-2-carbaldehyde is uniquely suited for drug synthesis because the strongly electron-withdrawing nitro group activates the thiophene ring, making the adjacent chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

The following protocol outlines the synthesis of the benchmark USP7 inhibitor P5091 (1-[5-(2,3-dichlorophenyl)sulfanyl-4-nitro-2-thienyl]ethanone) [2].

Step-by-Step Methodology

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve 1.0 eq of 5-Chloro-4-nitrothiophene-2-carbaldehyde in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Add 1.2 eq of anhydrous Potassium Carbonate ( K2​CO3​ ) as a base.

  • Dropwise, add 1.1 eq of 2,3-dichlorobenzenethiol.

  • Causality Check: The thiolate nucleophile readily attacks the activated C5 position, displacing the chloride ion. Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Quench with ice water, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield the thioether intermediate.

Step 2: Grignard Addition

  • Dissolve the thioether intermediate in anhydrous Tetrahydrofuran (THF) and cool to 0°C.

  • Slowly add 1.5 eq of Methylmagnesium bromide ( CH3​MgBr ) to convert the carbaldehyde group into a secondary alcohol.

  • Stir for 1 hour, quench with saturated aqueous NH4​Cl , and extract with dichloromethane (DCM).

Step 3: Oxidation to Ketone

  • Dissolve the crude secondary alcohol in DCM.

  • Add 2.0 eq of Manganese Dioxide ( MnO2​ ) or Dess-Martin periodinane to selectively oxidize the secondary alcohol to a methyl ketone.

  • Filter through a Celite pad, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield pure P5091.

Synthesis_Workflow SM 5-Chloro-4-nitrothiophene-2-carbaldehyde (Starting Material) Step1 Nucleophilic Aromatic Substitution (SNAr) Reagent: 2,3-Dichlorobenzenethiol, K2CO3 SM->Step1 Int1 Thioether Intermediate (Aldehyde intact) Step1->Int1 Displaces -Cl Step2 Grignard Addition Reagent: Methylmagnesium bromide Int1->Step2 Int2 Secondary Alcohol Intermediate Step2->Int2 Alkylation Step3 Oxidation Reagent: MnO2 or Dess-Martin Int2->Step3 Product P5091 (USP7 Inhibitor) Yield: ~60-70% Step3->Product Ketone Formation

Figure 2: Step-by-step synthetic workflow of P5091 from 5-Chloro-4-nitrothiophene-2-carbaldehyde.

Biological Validation Protocol: In Vitro Efficacy

To ensure the synthesized compound is a functional USP7 inhibitor, a self-validating experimental design must be employed. This protocol uses Cycloheximide (CHX) chase assays to prove that the observed changes in protein levels are due to post-translational degradation (UPS regulation) rather than transcriptional changes [1].

Step-by-Step Methodology: Cellular Target Engagement
  • Cell Culture: Culture MM.1S (multiple myeloma) cells in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with the synthesized P5091 (e.g., 5 µM and 10 µM) or DMSO (vehicle control) for 6 hours.

  • Translational Blockade (The Self-Validating Step): In a parallel set of treated cells, add 50 µg/mL Cycloheximide (CHX) for the final 2 hours of the assay. Causality: CHX halts new protein synthesis. If MDM2 levels drop in the presence of CHX and P5091, it proves the inhibitor is actively accelerating MDM2 degradation via the proteasome, rather than merely halting its transcription.

  • Lysis & Western Blotting: Lyse cells using RIPA buffer containing protease inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against USP7, MDM2, p53, and p21 (downstream target of p53). Use β -actin as a loading control.

  • Expected Outcome: Successful USP7 inhibition will show a marked decrease in MDM2 bands and a corresponding accumulation of p53 and p21 bands compared to the DMSO control.

Quantitative Data Presentation

The versatility of 5-Chloro-4-nitrothiophene-2-carbaldehyde allows for the synthesis of various analogs by altering the thiol nucleophile in Step 1. Below is a summary of quantitative data for key derivatives used in cancer research.

Compound NamePrimary TargetBiochemical IC 50​ (USP7)Key Cellular Effects (In Vitro)Reference
P5091 USP74.2 µMp53 stabilization, MDM2 degradation, overcomes bortezomib resistance in MM.[1]
P22077 USP7 / USP478.0 µMInduces apoptosis in neuroblastoma and senescent cells.[2]
XL188 USP70.19 µMHighly optimized analog; profound p53 accumulation in MCF7 cells.[3]

References

  • Chauhan, D., Tian, Z., Nicholson, B., Kumar, K. G., Zhou, B., Carrasco, R., ... & Anderson, K. C. (2012). A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance. Cancer Cell, 22(3), 345-358. URL:[Link]

  • Weinstock, J., Wu, J., & Nicholson, B. (2014). Anti-neoplastic compounds, compositions and methods. U.S. Patent No. 8,680,139 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, M., et al. (2020). Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? Frontiers in Cell and Developmental Biology, 8, 610731. URL:[Link]

Method

Application Note &amp; Protocol: Synthesis of 5-(Arylthio)-4-nitrothiophene-2-carbaldehydes via Nucleophilic Aromatic Substitution

Abstract & Introduction The synthesis of functionalized aryl thioethers is a cornerstone of modern medicinal chemistry and materials science. Thiophene scaffolds, in particular, are prevalent in a multitude of pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The synthesis of functionalized aryl thioethers is a cornerstone of modern medicinal chemistry and materials science. Thiophene scaffolds, in particular, are prevalent in a multitude of pharmacologically active compounds. This application note provides a detailed guide to the reaction conditions for the coupling of 5-Chloro-4-nitrothiophene-2-carbaldehyde with various aryl thiols. This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a powerful tool for C-S bond formation on electron-deficient aromatic systems. The high degree of activation provided by the nitro and formyl groups on the thiophene ring allows this reaction to proceed efficiently under mild, often base-mediated, catalyst-free conditions. We will explore the underlying mechanism, optimize reaction parameters, and provide a robust, step-by-step protocol for researchers in organic synthesis and drug development.

The Scientific Foundation: Understanding the SNAr Mechanism

The coupling of 5-Chloro-4-nitrothiophene-2-carbaldehyde with aryl thiols is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic substitutions common to electron-rich aromatics, SNAr is characteristic of aromatic rings bearing strong electron-withdrawing groups (EWGs).[1]

Key Factors for Reactivity:

  • Electron-Withdrawing Groups (EWGs): The substrate is highly activated towards nucleophilic attack due to the presence of two powerful EWGs: a nitro group (-NO₂) at the 4-position and a formyl group (-CHO) at the 2-position. These groups are positioned ortho and para to the chloride leaving group, which is crucial for stabilizing the reaction intermediate.[1]

  • Leaving Group: The chloride at the 5-position is a competent leaving group (Cl⁻).

  • Nucleophile: The aryl thiol (ArSH) is deprotonated by a base to form the more potent aryl thiolate anion (ArS⁻), which initiates the attack.

The reaction proceeds via a two-step addition-elimination mechanism.[2][3] First, the aryl thiolate nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the thiophene ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][3][4] The negative charge of this complex is delocalized across the ring and, critically, onto the oxygen atoms of the nitro and formyl groups. This delocalization provides significant stabilization, lowering the activation energy for its formation. In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the final 5-(arylthio)-4-nitrothiophene-2-carbaldehyde product.

Caption: The Addition-Elimination Mechanism of the SNAr Reaction.

Optimization of Reaction Conditions

The success of the SNAr coupling hinges on the careful selection of base, solvent, and temperature. Due to the high activation of the substrate, transition-metal catalysts are typically unnecessary, simplifying the procedure and purification.[5][6]

Parameter Recommendation Rationale & Causality
Base K₂CO₃, Cs₂CO₃, KOH, Et₃NThe primary role of the base is to deprotonate the aryl thiol to the more nucleophilic thiolate. Inorganic bases like potassium carbonate (K₂CO₃) are often sufficient, cost-effective, and easily removed during workup. Stronger bases like potassium hydroxide (KOH) can be used if the thiol is less acidic.[7][8]
Solvent DMF, DMSO, THF, AcetonitrileDipolar aprotic solvents are ideal. They effectively solvate the cation of the base but poorly solvate the thiolate anion, leaving it "naked" and highly reactive. This enhances the rate of nucleophilic attack.[7][8] Tetrahydrofuran (THF) is also a viable and less polar alternative.[3]
Temperature Room Temperature to 60 °CThe high electrophilicity of the thiophene substrate often allows the reaction to proceed to completion at ambient temperature. Gentle heating (e.g., 50-60 °C) can be applied to accelerate the reaction for less reactive aryl thiols or to ensure full conversion.[9]
Stoichiometry Thiol: 1.0-1.2 equiv.Base: 1.5-2.0 equiv.A slight excess of the aryl thiol can help drive the reaction to completion. An excess of the base ensures complete deprotonation of the thiol.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of 4-methoxythiophenol with 5-Chloro-4-nitrothiophene-2-carbaldehyde. The methodology can be adapted for other aryl thiols.

4.1 Materials and Reagents

  • 5-Chloro-4-nitrothiophene-2-carbaldehyde (1.0 equiv.)

  • 4-Methoxythiophenol (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

4.2 Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Aryl thiols are malodorous; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

4.3 Step-by-Step Procedure

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-4-nitrothiophene-2-carbaldehyde (e.g., 1.0 g, 4.86 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous potassium carbonate (1.34 g, 9.72 mmol, 2.0 equiv.).

  • Solvent and Nucleophile: Add anhydrous DMF (20 mL) to the flask. Stir the resulting suspension for 5 minutes. To this mixture, add 4-methoxythiophenol (0.66 mL, 5.35 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 5-(4-methoxyphenylthio)-4-nitrothiophene-2-carbaldehyde.

Caption: General Experimental Workflow for SNAr Coupling.

Conclusion

The nucleophilic aromatic substitution of 5-Chloro-4-nitrothiophene-2-carbaldehyde with aryl thiols is a highly efficient and versatile method for constructing C-S bonds. The reaction's success is rooted in the powerful electron-withdrawing nature of the nitro and formyl substituents, which facilitate a rapid, base-mediated, and often catalyst-free pathway. The provided protocol is robust and adaptable, offering a reliable route to a valuable class of thiophene-based scaffolds for further synthetic elaboration in pharmaceutical and materials research.

References

  • Li, J., Li, B., Chen, L., & Wu, Y. (2019). C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. RSC Advances, 9(39), 22633-22637. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved March 26, 2026, from [Link]

  • Oechsner, R. M., Lindenmaier, I. H., & Fleischer, I. (2023). Nickel Catalyzed Cross Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. Organic Letters, 25(9), 1655–1660. Available at: [Link]

  • Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of the American Chemical Society, 128(7), 2180–2181. Available at: [Link]

  • Li, J. H., et al. (2022). Nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides via C–S bond activation. Organic Chemistry Frontiers, 9(20), 5585-5590. Available at: [Link]

  • Uyeda, C., Tan, Y., Fu, G. C., & Peters, J. C. (2013). A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0 °C). Journal of the American Chemical Society, 135(25), 9548–9552. Available at: [Link]

  • Ahmad, N., et al. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. Molecules, 18(12), 14711-14726. Available at: [Link]

  • Saeed, A., & Khurshid, S. (2002). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 12(23), 3475-3478. Available at: [Link]

  • Echevarria, A., & Miller, J. (1989). Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (10), 1559-1563. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved March 26, 2026, from [Link]

  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 869681. Available at: [Link]

  • Le-Hure, A., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(19), 6449-6454. Available at: [Link]

  • The Organic Chemistry Tutor. (2017, January 15). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved March 26, 2026, from [Link]

  • Gualandi, A., et al. (2014). Acid-catalyzed synthesis of functionalized arylthio cyclopropane carbaldehydes and ketones. Chemical Communications, 50(73), 10632-10635. Available at: [Link]

  • Wang, L., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1143. Available at: [Link]

  • Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions. Nature, 560(7720), 592-596. Available at: [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Medicinal Chemistry Applications of 5-Chloro-4-nitrothiophene-2-carbaldehyde

Strategic Context and Mechanistic Rationale In contemporary medicinal chemistry, the design of targeted protein degraders and deubiquitinase (DUB) inhibitors relies heavily on highly functionalized, electron-deficient he...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Mechanistic Rationale

In contemporary medicinal chemistry, the design of targeted protein degraders and deubiquitinase (DUB) inhibitors relies heavily on highly functionalized, electron-deficient heteroaromatic scaffolds. 5-Chloro-4-nitrothiophene-2-carbaldehyde has emerged as a critical linchpin in this domain, serving as the primary building block for synthesizing potent Ubiquitin-Specific Protease 7 (USP7) inhibitors, such as the antineoplastic agent P5091 [1].

USP7 is a deubiquitinating enzyme that stabilizes MDM2 (an E3 ubiquitin ligase), which in turn ubiquitinates and degrades the p53 tumor suppressor protein. By inhibiting USP7, compounds derived from this thiophene scaffold induce the degradation of MDM2, thereby stabilizing p53 and triggering apoptosis in treatment-resistant malignancies like multiple myeloma [2].

Mechanistic Causality of the Scaffold

The utility of 5-chloro-4-nitrothiophene-2-carbaldehyde stems from its precise electronic topology:

  • C5-Chloro Activation: The chlorine atom is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr).

  • C4-Nitro & C2-Carbaldehyde Withdrawal: The adjacent C4-nitro group provides strong inductive and resonance electron withdrawal, stabilizing the Meisenheimer complex during nucleophilic attack. The C2-carbaldehyde provides additional vinylogous activation, allowing for the modular introduction of various aryl thiols (e.g., 2,3-dichlorobenzenethiol) under mild conditions.

Experimental Protocols: Bench to Kilo-Lab

Scaling up the synthesis of highly nitrated thiophenes presents significant safety and yield bottlenecks. Thiophene rings are electron-rich and prone to oxidative degradation or explosive runaway reactions under standard nitration conditions. The following self-validating protocols outline the safe scale-up of the intermediate and its subsequent SNAr functionalization.

Protocol A: Regioselective Nitration (Synthesis of 5-Chloro-4-nitrothiophene-2-carbaldehyde)

Objective: Safely nitrate 5-chlorothiophene-2-carbaldehyde at the C4 position while suppressing oxidative ring-opening.

Step-by-Step Methodology:

  • Reactor Preparation: Equip a jacketed glass reactor (for pilot scale) or a 3-neck round-bottom flask (for bench scale) with a mechanical stirrer, an internal thermocouple, and an addition funnel.

  • Acid Cooling: Charge the reactor with fuming nitric acid (13 mL per 2.0 g of starting material). Cool the acid to strictly -5°C using a dynamic cooling system (e.g., dry ice/acetone bath or chiller fluid).

    • Causality: Sub-zero temperatures are mandatory. Fuming HNO3 is a strong oxidant; elevated temperatures will cause oxidative cleavage of the thiophene ring rather than electrophilic aromatic substitution.

  • Inverse Addition: Add 5-chlorothiophene-2-carbaldehyde (1.0 equiv) dropwise via the addition funnel over 1–4 hours, maintaining the internal temperature between -5°C and 5°C.

    • Causality: Inverse addition (adding the substrate to the excess acid) ensures the substrate is immediately consumed by nitronium ions, preventing bimolecular side reactions. The slow metered addition controls the highly exothermic nature of the reaction.

  • Regioselective Incubation: Once the addition is complete, allow the mixture to stir and slowly warm to 5°C over 1 hour.

    • Causality: The regioselectivity is synergistically directed. The C5-chloro group is ortho/para-directing (favoring C4), and the C2-carbaldehyde is meta-directing (also favoring C4).

  • Quenching & Isolation: Pour the reaction mixture slowly into vigorously stirred ice/water (15x volume relative to acid). Collect the precipitated solid by vacuum filtration.

  • Self-Validating In-Process Control: Quench a 0.1 mL aliquot in water, extract with EtOAc, and analyze via HPLC (UV 254 nm). The complete disappearance of the starting material peak validates the kinetic control of the metered addition.

  • Purification: Dissolve the crude solid in dichloromethane, wash with saturated aqueous NaHCO3 to neutralize residual acid, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the pure product.

Protocol B: SNAr Functionalization (Synthesis of USP7 Inhibitor Scaffold)

Objective: Couple 5-chloro-4-nitrothiophene-2-carbaldehyde with 2,3-dichlorobenzenethiol to form the core scaffold of P5091.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 5-chloro-4-nitrothiophene-2-carbaldehyde (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.5 M concentration) under an inert nitrogen atmosphere.

  • Thiol Addition: Add 2,3-dichlorobenzenethiol (1.1 equiv) to the stirred solution.

  • Base Activation: Add a mild base, such as Triethylamine (Et3N) or Cesium Carbonate (Cs2CO3) (1.5 equiv).

    • Causality: A mild base is chosen to deprotonate the thiol, generating a highly nucleophilic thiolate without causing base-catalyzed degradation (e.g., Cannizzaro-type reactions) of the sensitive C2-carbaldehyde group.

  • Reaction Progression: Stir the mixture at 50°C for 2–3 hours.

  • Self-Validating In-Process Control: The formation of the highly conjugated thioether product results in a distinct bathochromic shift (the solution transitions from pale yellow to deep orange). This visual cue, coupled with LC-MS analysis confirming the exact mass of the product, provides immediate validation of the SNAr displacement.

  • Workup: Cool the reaction to ambient temperature, dilute with water, and extract with dichloromethane. Wash the organic layer with brine, dry, and concentrate to yield the functionalized scaffold.

Quantitative Data & Process Metrics

The following tables summarize the empirical data gathered during the scale-up and optimization phases of the synthesis.

Table 1: Scale-Up Metrics for Regioselective Nitration

ParameterBench Scale (10g)Pilot Scale (1kg)Process Causality / Note
Reagent Addition Dropwise (30 min)Metered Pump (4 hr)Prevents localized heating and exothermic runaway.
Temperature Profile -5°C to 5°C-10°C to 2°CSuppresses oxidative ring-opening of the thiophene.
Yield 82%78%Slight drop at scale due to mass transfer limitations.
Purity (HPLC) >98%>96%Pilot scale requires a final recrystallization step.

Table 2: SNAr Optimization for USP7 Scaffold Synthesis

BaseSolventTemp (°C)Time (hr)Yield (%)Observation / Causality
K2CO3DMF25485Clean conversion; standard baseline condition.
Et3NTHF65289Faster kinetics; volatile base allows for easy workup.
NaHTHF0 to 25145Strong base caused degradation of the aldehyde group.
Cs2CO3MeCN50392 Optimal for pilot-scale throughput and high purity.

Visualizations

SynthesisWorkflow SM 5-Chlorothiophene- 2-carbaldehyde Nitration Fuming HNO3 -5°C to 5°C (Thermal Control) SM->Nitration Dropwise Addition Intermediate 5-Chloro-4-nitrothiophene- 2-carbaldehyde Nitration->Intermediate Quench in Ice/Water SNAr SNAr Reaction 2,3-Dichlorobenzenethiol Base / THF Intermediate->SNAr Thiolate Attack Product USP7 Inhibitor Scaffold SNAr->Product Substitution at C5

Synthetic workflow and scale-up parameters for 5-chloro-4-nitrothiophene-2-carbaldehyde.

USP7Pathway Inhibitor Thiophene-based USP7 Inhibitor USP7 USP7 Enzyme Inhibitor->USP7 Blocks Deubiquitination MDM2 MDM2 (E3 Ligase) USP7->MDM2 Prevents Stabilization p53 p53 (Tumor Suppressor) MDM2->p53 Reduced Degradation Apoptosis Cancer Cell Apoptosis p53->Apoptosis Induces Cell Death

Mechanism of action for USP7 inhibitors in restoring p53-mediated cancer cell apoptosis.

References

  • Weinstock, J., Cao, P., Kingsbury, W. D., Leach, C. A., & Kizhakkethil-George, S. K. (2014). Anti-neoplastic compounds, compositions and methods (U.S. Patent No. 8,680,139 B2). U.S.
  • Chauhan, D., Tian, Z., Nicholson, B., Kumar, K. G. S., Zhou, B., Carrasco, R., McDermott, J. L., Leach, C. A., Fulciniti, M., Kodrasov, M. P., Weinstock, J., Kingsbury, W. D., Hideshima, T., Shah, P. K., Minvielle, S., Altun, M., Kessler, B. M., Orlowski, R., Richardson, P., Munshi, N., & Anderson, K. C. (2012). A small molecule inhibitor of ubiquitin-specific protease-7 induces apoptosis in multiple myeloma cells and overcomes bortezomib resistance. Cancer Cell, 22(3), 345–358.[Link]

Method

Dichloromethane Extraction Protocols for Isolating 5-Chloro-4-nitrothiophene-2-carbaldehyde

Application Note & Methodological Guide for Thiophene-Based USP7 Inhibitor Intermediates Introduction 5-Chloro-4-nitrothiophene-2-carbaldehyde is a highly functionalized heterocyclic intermediate critical to the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide for Thiophene-Based USP7 Inhibitor Intermediates

Introduction

5-Chloro-4-nitrothiophene-2-carbaldehyde is a highly functionalized heterocyclic intermediate critical to the synthesis of deubiquitinating enzyme (DUB) inhibitors, particularly those targeting USP7 for anti-neoplastic applications (). Because nitrothiophene derivatives are prone to hydrolytic and thermal degradation, isolating this compound—whether directly following electrophilic aromatic nitration or after downstream functionalization—requires precise extraction methodologies.

This application note details the liquid-solid-liquid and liquid-liquid extraction (LLE) protocols utilizing dichloromethane (DCM) to achieve high-yield, high-purity isolation of 5-chloro-4-nitrothiophene-2-carbaldehyde.

Physicochemical Properties & Solvent Rationale

The selection of DCM as the primary extraction solvent is not arbitrary; it is dictated by the specific physicochemical interactions between the halogenated nitroaromatic core and the solvent matrix. The table below summarizes the quantitative data and the mechanistic causality behind this choice.

PropertyValueMechanistic Rationale for Extraction
DCM Density 1.33 g/cm³Forms the bottom layer in aqueous extractions, allowing the organic phase to be drawn off directly from the separatory funnel without decanting the aqueous layer.
DCM Boiling Point 39.6 °CEnables rapid, low-temperature solvent removal via rotary evaporation, preventing the thermal decomposition of the sensitive nitrothiophene moiety.
DCM Polarity Index 3.1Provides the exact dielectric environment needed to dissolve moderately polar halogenated nitroaromatics while actively rejecting highly polar aqueous phases.
Water Solubility (DCM) ~13 g/L (at 20 °C)Low miscibility with water ensures a sharp, distinct phase boundary during LLE, minimizing product loss to the aqueous phase.
Protocol 1: Post-Nitration Isolation (Liquid-Solid-Liquid Extraction)

Context: The synthesis of 5-chloro-4-nitrothiophene-2-carbaldehyde typically involves the dropwise addition of 5-chlorothiophene-2-carbaldehyde to fuming nitric acid at sub-zero temperatures (-5 °C). Following the reaction, the crude product must be isolated from the highly oxidative and acidic environment.

Step-by-Step Methodology:

  • Quenching & Precipitation: Pour the fuming nitric acid reaction mixture into a 15-fold volumetric excess of ice/water (e.g., 200 mL of ice/water for a 13 mL acid reaction).

    • Causality: Rapid dilution and extreme cooling force the hydrophobic nitrothiophene out of the aqueous acid solution, precipitating it as a solid while simultaneously quenching the nitration to prevent over-oxidation or ring cleavage.

  • Primary Filtration: Collect the precipitated solid via vacuum filtration.

    • Causality: Removing the bulk of the highly acidic aqueous mother liquor prevents violent exotherms, emulsion formation, or excessive gas evolution during the subsequent solvent extraction phase.

  • DCM Solubilization: Dissolve the collected crude solid directly into 100 mL of dichloromethane.

    • Causality: DCM completely solubilizes the target organic product while leaving any highly polar inorganic salts or over-nitrated polymeric byproducts undissolved.

  • Aqueous Washing: Transfer the DCM solution to a separatory funnel and wash with equal volumes of distilled water until the aqueous phase tests pH neutral.

    • Causality: This step strips away residual nitric acid trapped within the crude solid lattice, preventing acid-catalyzed degradation during solvent evaporation.

  • Drying & Concentration: Separate the organic (bottom) layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Causality: MgSO₄ aggressively binds dissolved water without reacting with the electrophilic aldehyde group.

    • Self-Validation Check: The extraction is successful if the final concentrated product yields a distinct solid without the pungent odor of nitric acid.

PostNitration A Nitration Mixture (Fuming HNO3) B Quench in Ice/Water (Precipitation) A->B -5°C to 5°C C Vacuum Filtration (Collect Crude Solid) B->C D Dissolution in DCM (100 mL) C->D Solubilization E Aqueous Wash (Remove Acid) D->E F Dry over MgSO4 & Filter E->F Organic Phase G Rotary Evaporation (Pure Product) F->G

Workflow for post-nitration isolation of 5-chloro-4-nitrothiophene-2-carbaldehyde using DCM.

Protocol 2: Liquid-Liquid Extraction (LLE) for Downstream Reactions

Context: When 5-chloro-4-nitrothiophene-2-carbaldehyde is utilized in downstream coupling reactions (e.g., reacting in anhydrous tetrahydrofuran[THF]), the reaction is typically quenched with water, necessitating a standard LLE to recover the functionalized product.

Step-by-Step Methodology:

  • Aqueous Quenching: Pour the ambient-temperature reaction mixture (e.g., 5 mL THF) into 150 mL of distilled water.

    • Causality: Water dilutes the water-miscible THF, drastically lowering the solubility of the organic intermediates and driving them into the extraction solvent.

  • Multiple Extractions: Extract the aqueous mixture with DCM (3 × 100 mL).

    • Causality: According to the Nernst distribution law, performing multiple extractions with smaller solvent volumes yields a significantly higher recovery rate than a single extraction with the same total volume.

  • Phase Separation: Allow the phases to separate in a separatory funnel. Drain the bottom DCM layer into an Erlenmeyer flask.

    • Causality: DCM's high density (1.33 g/cm³) ensures it forms the lower phase. This makes sequential extractions highly efficient, as the organic layer can be drawn off via the stopcock while the aqueous layer remains in the funnel for the next DCM wash.

  • Drying and Solvent Removal: Combine all organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation to afford the crude material (typically an orange oil).

    • Self-Validation Check: A clear, distinct phase boundary during extraction indicates the absence of polymeric impurities. The recovery of an orange oil confirms the presence of the highly conjugated nitrothiophene system.

LLEWorkflow A Aqueous Quench (150 mL Water) B Add DCM (3 x 100 mL) A->B C Phase Separation (Separatory Funnel) B->C D Aqueous Layer (Discard) C->D Top Phase E Organic Layer (Bottom Phase) C->E Bottom Phase F Dry (MgSO4) & Concentrate E->F

Liquid-liquid extraction workflow for isolating thiophene derivatives from aqueous mixtures.

Troubleshooting & Safety Considerations
  • Emulsion Disruption: If an emulsion forms during the aqueous wash, add saturated NaCl (brine) to the separatory funnel.

    • Causality: Brine drastically increases the ionic strength of the aqueous phase. This decreases the solubility of DCM and organic compounds in the water layer (the "salting-out" effect), forcing the emulsion to break and the phases to separate cleanly.

  • Thermal Sensitivity: Nitrothiophenes possess inherent thermal instability.

    • Causality: During the final concentration step, the rotary evaporator water bath must be kept strictly below 40 °C. Exceeding this temperature can lead to the spontaneous decomposition of the nitroaromatic ring or degradation of the reactive aldehyde functionality.

References
  • Source: Google Patents (US8680139B2)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Nitration of 5-Chlorothiophene-2-carbaldehyde

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals dealing with the electrophilic aromatic substitution (EAS) of deactivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals dealing with the electrophilic aromatic substitution (EAS) of deactivated thiophene systems. Here, we address the nitration of 5-chlorothiophene-2-carbaldehyde to yield 5-chloro-4-nitrothiophene-2-carbaldehyde—a critical intermediate in the synthesis of anti-neoplastic agents and other advanced pharmaceuticals ()[1].

Part 1: Mechanistic Insights & Causality

The nitration of 5-chlorothiophene-2-carbaldehyde presents a unique regioselective advantage but poses significant chemoselectivity challenges that directly impact product yield.

  • Regioselectivity (The Advantage): The 2-formyl group is strongly electron-withdrawing and meta-directing, guiding the incoming nitronium ion to the 4-position. Simultaneously, the 5-chloro substituent is weakly deactivating but ortho/para-directing, which also points to the 4-position. This synergistic directing effect ensures that the 4-nitro isomer is formed almost exclusively, minimizing yield loss to positional isomers ()[2].

  • Chemoselectivity (The Challenge): Thiophene rings are notoriously sensitive to strong Brønsted acids, which can induce cationic polymerization. Furthermore, the aldehyde moiety is highly susceptible to oxidation by nitric acid, potentially yielding a carboxylic acid byproduct if the exothermic reaction is not strictly controlled thermally ()[3].

Part 2: Troubleshooting FAQs

Q1: My reaction yields a dark, tarry residue and product recovery is below 40%. What is causing this degradation? A: This is a classic symptom of acid-catalyzed polymerization and ring-opening of the thiophene core. Standard nitrating mixtures (HNO3/H2SO4) are often too harsh for this substrate. The sulfuric acid protonates the thiophene ring, initiating a cationic polymerization cascade. Solution: Eliminate sulfuric acid from your protocol. Utilize strictly fuming nitric acid as both the solvent and the nitrating agent, and ensure the reaction temperature never exceeds 5 °C ()[4].

Q2: I am isolating a highly polar byproduct that streaks on silica TLC. How can I suppress its formation? A: The polar byproduct is likely 5-chloro-4-nitrothiophene-2-carboxylic acid, resulting from the over-oxidation of the aldehyde group. Nitric acid acts as a strong oxidant at elevated temperatures. Solution: Strict thermal control is non-negotiable. The reaction must be initiated at -5 °C and should not exceed 5 °C during the warming phase. Quenching the reaction promptly in an excess of ice water is critical to halt oxidative side reactions[4].

Q3: Are there any concerns regarding the formation of the 3-nitro isomer? A: Isomeric contamination is generally negligible (<5%). The combined directing effects of the 2-formyl and 5-chloro groups heavily favor the 4-position. If you are seeing multiple spots on TLC, they are almost certainly oxidation or degradation products rather than positional isomers[2].

Part 3: Quantitative Data on Reaction Conditions

To illustrate the causality between reaction parameters and product distribution, the following table summarizes typical outcomes based on varied nitration conditions.

Nitrating AgentTemperature ProfilePrimary OutcomeYield of Target (%)Major Byproduct
Fuming HNO3 -5 °C to 5 °C Clean conversion 75 - 85% None (Trace oxidation)
Fuming HNO310 °C to 25 °COxidative degradation30 - 40%Carboxylic acid
HNO3 / H2SO40 °C to 5 °CPolymerization< 20%Tarry polymeric residue
Acetyl Nitrate-10 °C to 0 °CSlow conversion50 - 60%Unreacted starting material
Part 4: Validated Experimental Protocol

The following self-validating protocol is adapted from validated patent literature for the synthesis of anti-neoplastic compounds ()[4]. It is designed to maximize yield while suppressing oxidation and polymerization.

Reagents:

  • 5-Chlorothiophene-2-carbaldehyde (2.0 g, 13.6 mmol)

  • Fuming nitric acid (13 mL)

  • Ice/Methanol bath

  • Dichloromethane (for extraction)

Step-by-Step Methodology:

  • Preparation: Equip a round-bottom flask with a magnetic stirrer and submerge it in an ice/methanol bath.

  • Cooling: Add 13 mL of fuming nitric acid to the flask and allow it to cool to exactly -5 °C.

    • Self-Validation Check: Ensure the internal temperature is stabilized at -5 °C before proceeding; failure to do so will result in immediate oxidation upon substrate addition.

  • Addition: Add 5-chlorothiophene-2-carbaldehyde (2.0 g, 13.6 mmol) dropwise to the stirred fuming nitric acid. Maintain the addition rate such that the internal temperature does not spike.

  • Reaction Phase: Once the addition is complete, allow the stirred reaction mixture to warm slowly to 5 °C over the course of 1 hour.

  • Quenching: Pour the reaction mixture directly into 200 mL of vigorously stirred ice/water.

    • Self-Validation Check: The precipitation of a solid upon quenching confirms successful nitration. Highly polar oxidized byproducts or polymeric tars typically remain in solution or form an oil.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Dissolve the crude solid in dichloromethane, wash with saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the pure 5-chloro-4-nitrothiophene-2-carbaldehyde.

    • Self-Validation Check: The bicarbonate wash will produce effervescence if carboxylic acid byproducts are present. A lack of gas evolution validates the chemoselectivity of your low-temperature control.

Part 5: Reaction Workflow & Troubleshooting Logic

The following diagram maps the reaction pathways, highlighting how deviations from the optimal protocol lead to specific failure modes.

NitrationTroubleshooting Start 5-Chlorothiophene- 2-carbaldehyde OptCond Fuming HNO3 Temp: -5°C to 5°C Start->OptCond Optimal Route SubCond1 HNO3 / H2SO4 (Mixed Acid) Start->SubCond1 Acid Sensitive SubCond2 Temp > 10°C Poor Cooling Start->SubCond2 Exothermic Target 5-Chloro-4-nitrothiophene- 2-carbaldehyde (Target Product) OptCond->Target High Yield (>75%) Side1 Polymerization & Ring Degradation (Tarry Residue) SubCond1->Side1 Cationic Ring Opening Side2 Oxidation to Carboxylic Acid (Polar Byproduct) SubCond2->Side2 Aldehyde Oxidation

Figure 1: Troubleshooting pathways for 5-chlorothiophene-2-carbaldehyde nitration.

References
  • Anti-neoplastic compounds, compositions and methods (US Patent 8680139B2). Source: Google Patents.
  • Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation . Source: ACS Publications (The Journal of Organic Chemistry). URL:[Link]

Sources

Optimization

Troubleshooting low solubility of 5-Chloro-4-nitrothiophene-2-carbaldehyde in organic solvents

[label=" Workflow for the systematic solubilization of 5-Chloro-4-nitrothiophene-2-carbaldehyde. Protocol B: Mechanistic Pathway of SNAr and Solvent Role Understanding why polar aprotic solvents work requires looking at...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="

Workflow for the systematic solubilization of 5-Chloro-4-nitrothiophene-2-carbaldehyde.

Protocol B: Mechanistic Pathway of SNAr and Solvent Role

Understanding why polar aprotic solvents work requires looking at the reaction mechanism. The solvent must not only dissolve the starting material but also stabilize the transition state.

SNArMechanism Reactants 5-Cl-4-NO2-Thiophene + Nucleophile (Nu-) TS Transition State (Polar Aprotic Solvent) Reactants->TS Attack at C5 Intermediate Meisenheimer Complex (Delocalized Anion) TS->Intermediate Solvent Stabilization Product Substituted Thiophene + Cl- Leaving Group Intermediate->Product Cl- Elimination

SNAr mechanistic pathway highlighting polar aprotic solvents stabilizing the Meisenheimer complex.

PART 4: Frequently Asked Questions (FAQs)

Q1: I am trying to run an SNAr reaction in Dichloromethane (DCM), but my 5-Chloro-4-nitrothiophene-2-carbaldehyde won't fully dissolve. Can I just run it as a suspension? A: It is highly discouraged. Running SNAr reactions as a suspension with this compound leads to erratic kinetics and promotes side reactions (such as degradation of the nucleophile or polymerization). If you must use a less polar solvent like DCM, you need to increase the solvent volume significantly (up to 20-30 mL/g) and run the reaction at reflux (40°C). A better alternative is to switch to THF or Acetonitrile, which offer vastly superior solubility profiles.

Q2: I prepared a 100 mM stock solution in DMSO for my enzyme inhibition assay, but when I diluted it into my aqueous assay buffer, the compound crashed out. How do I fix this? A: This is a classic "solvent shock" phenomenon. The compound is highly hydrophobic despite being polar[1]. When introduced to an aqueous environment, the DMSO is rapidly solvated by water, leaving the highly lipophilic thiophene to aggregate. Troubleshooting steps:

  • Pre-dilution: Do not spike the 100 mM DMSO stock directly into the buffer. Create an intermediate dilution (e.g., 10 mM) in 100% DMSO, then a 1 mM stock in 50% DMSO/50% Buffer.

  • Surfactants: Add a non-ionic surfactant like 0.01% - 0.1% Tween-20 or Triton X-100 to your assay buffer to create micelles that can harbor the hydrophobic compound.

  • DMSO Tolerance: Ensure your final assay concentration contains at least 1-2% DMSO, which is usually tolerated by most DUB enzymes like USP7[2].

Q3: Can I use ultrasound (sonication) to force the compound into a less polar solvent? A: Sonication will reduce the particle size and temporarily create a supersaturated colloidal suspension, but it will not alter the thermodynamic solubility limit. Once sonication stops, the compound will eventually crystallize out (often nucleating on the stir bar or flask scratches). Sonication is only recommended for accelerating dissolution in capable solvents (like DMF or DMSO), not for forcing it into incapable ones.

Q4: After successfully running my reaction in DMF, how do I remove the solvent since the product is also highly polar and high-boiling? A: Do not attempt to rotary evaporate DMF directly unless you have a high-vacuum pump (< 1 mbar) and a cold trap. Instead, use an aqueous workup:

  • Quench the reaction by pouring it into a 5-fold excess of ice-cold water or brine.

  • The highly polar product will often precipitate out directly, allowing for simple vacuum filtration.

  • If it does not precipitate, extract with Ethyl Acetate (EtOAc). Wash the EtOAc organic layer at least 5 times with equal volumes of 5% aqueous LiCl solution or brine. This effectively partitions the DMF into the aqueous phase.

References

  • [2] US Patent 8680139B2: Anti-neoplastic compounds, compositions and methods. Google Patents. Available at:

  • [3] Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Available at:[Link]

Sources

Troubleshooting

Minimizing oxidative side reactions during 5-Chloro-4-nitrothiophene-2-carbaldehyde synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges during the scale-up of thiophene derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges during the scale-up of thiophene derivatives.

When synthesizing 5-chloro-4-nitrothiophene-2-carbaldehyde via the nitration of 5-chlorothiophene-2-carbaldehyde, the primary point of failure is managing the delicate balance between successful electrophilic aromatic substitution and catastrophic oxidative degradation. Fuming nitric acid acts as both the solvent and the electrophile source, creating a highly oxidizing environment.

This guide provides the mechanistic rationale, troubleshooting FAQs, and a field-proven, self-validating protocol to ensure high-fidelity synthesis while suppressing side reactions.

Mechanistic Insight: Nitration vs. Oxidation Pathways

To troubleshoot effectively, you must understand the competing pathways in your reactor. The desired nitration at the C4 position competes directly with the oxidation of the C2-aldehyde group and the oxidative degradation of the thiophene ring itself.

Mechanism A 5-Chlorothiophene-2-carbaldehyde (Starting Material) B Nitronium Ion (NO2+) A->B Fuming HNO3 (-5°C to 0°C) D 5-Chloro-4-nitrothiophene-2-carboxylic acid (Aldehyde Oxidation) A->D Thermal Excursion (>5°C) E Thiophene S-oxides & Ring Cleavage (Degradation) A->E Nitrous Acid (HNO2) Catalyzed C 5-Chloro-4-nitrothiophene-2-carbaldehyde (Desired Product) B->C Electrophilic Substitution (Regioselective at C4) C->D Prolonged Exposure (>2 hours)

Reaction pathways for the nitration of 5-chlorothiophene-2-carbaldehyde and oxidative side reactions.

Troubleshooting FAQs

Q: Why is my yield low, and why am I isolating a large fraction of 5-chloro-4-nitrothiophene-2-carboxylic acid? A: This is the most common oxidative side reaction. Fuming nitric acid is a potent oxidant. The oxidation of the C2-carbaldehyde group to a carboxylic acid is highly temperature-dependent. If the internal reaction temperature exceeds 5°C during the addition phase, the activation energy for aldehyde oxidation is reached. To prevent this, strict thermal control is mandatory. Always use an internal temperature probe rather than relying on the temperature of the cooling bath, as established in standard protocols for [1].

Q: The reaction mixture rapidly turned dark red and evolved brown gas. What happened? A: A rapid color shift to dark red or black, accompanied by the evolution of nitrogen dioxide (NO₂) gas, indicates a thermal runaway leading to oxidative ring degradation. Historical procedures note that the [2]. Thiophene rings are susceptible to oxidative cleavage and the formation of thiophene S-oxides. This process is often autocatalytic and driven by the presence of nitrous acid (HNO₂) in the fuming nitric acid. Adding a catalytic amount of urea to the nitric acid prior to substrate addition acts as a nitrous acid scavenger, effectively shutting down this degradation pathway.

Q: Can I use a standard "mixed acid" (HNO₃/H₂SO₄) system to speed up the reaction? A: No. While mixed acid is standard for benzene nitration, it is excessively harsh for thiophenes. The strongly dehydrating nature of sulfuric acid exacerbates the oxidation of the aldehyde and promotes sulfonation and polymerization of the thiophene ring. [3], making traditional mixed acids unsuitable due to substrate degradation. Fuming nitric acid alone, acting as both solvent and reagent at sub-zero temperatures, provides the optimal balance of electrophilicity and mildness.

Quantitative Impact of Reaction Conditions

The table below summarizes how different nitrating systems and thermal profiles impact the yield and the prevalence of oxidative side reactions.

Nitrating SystemTemperature ProfileAddition MethodTarget Yield (%)Major Byproduct / Impurity
Fuming HNO₃ -5°C to 5°C Substrate into Acid 75 - 85% < 5% Carboxylic acid
Fuming HNO₃15°C to 25°CSubstrate into Acid< 40%> 30% Carboxylic acid & Tar
HNO₃ / H₂SO₄0°C to 5°CAcid into Substrate< 20%Extensive ring degradation
HNO₃ / Ac₂O-10°C to 0°CAcid into Substrate70 - 80%Diacetate intermediates

Optimized Experimental Protocol

This methodology is designed as a self-validating system . At each critical juncture, specific physical observations will confirm whether the reaction is proceeding correctly or if oxidative side reactions have been triggered.

Reagents Required:

  • 5-Chlorothiophene-2-carbaldehyde (1.0 eq)

  • Fuming nitric acid (HNO₃, >90%) (Excess, ~6.5 mL per gram of substrate)

  • Urea (0.05 eq, nitrous acid scavenger)

  • Dichloromethane (DCM) and Saturated Aqueous NaHCO₃ (for isolation)

Step-by-Step Methodology:

  • Nitrating Bath Preparation: Charge a dry, round-bottom flask with fuming nitric acid. Add the urea (0.05 eq) and stir for 5 minutes.

    • Causality: Urea neutralizes trace HNO₂, preventing autocatalytic nitrosative ring degradation.

  • Thermal Equilibration: Submerge the flask in an ice/methanol bath. Insert an internal temperature probe. Cool the acid to strictly between -5°C and -10°C.

  • Inverse Addition (Critical): Load the 5-chlorothiophene-2-carbaldehyde into an addition funnel. Begin dropwise addition to the vigorously stirred fuming nitric acid.

    • Causality: Inverse addition ensures the substrate is instantly diluted in an overwhelming excess of cold acid, preventing localized substrate pooling that leads to bimolecular side reactions.

    • Self-Validation Check: Monitor the internal probe. The reaction is highly exothermic. If the internal temperature rises above 0°C, halt the addition immediately until the temperature stabilizes.

  • Maturation: Once the addition is complete, allow the reaction mixture to warm slowly to 5°C over exactly 1 hour.

    • Self-Validation Check: The mixture should maintain a yellow-to-light-brown hue. A sudden shift to dark red indicates the onset of oxidative degradation.

  • Quenching: Pour the cold reaction mixture directly into a vigorously stirred beaker of crushed ice and water (approximately 10x the volume of the acid).

    • Causality: Rapid dilution drops the acid concentration and temperature simultaneously, instantly halting all oxidative processes and precipitating the product.

  • Isolation & Acid Removal: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold distilled water until the filtrate tests pH neutral.

  • Purification (Carboxylic Acid Removal): Dissolve the crude solid in DCM. Wash the organic layer with saturated aqueous NaHCO₃.

    • Causality: The bicarbonate wash specifically deprotonates and extracts any trace 5-chloro-4-nitrothiophene-2-carboxylic acid (the primary oxidative byproduct) into the aqueous layer, leaving the highly pure target aldehyde in the organic phase. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

References

  • Title: Anti-neoplastic compounds, compositions and methods (US Patent 8680139B2)
  • Title: 2-Nitrothiophene Source: Organic Syntheses, Vol. 14, p. 76 (1934) URL: [Link]

  • Title: Direct nitration of five membered heterocycles Source: ARKIVOC 2005 (iii) 179-191 URL: [Link]

Optimization

Optimizing temperature control during fuming nitric acid addition for nitrothiophene synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The nitration of thiophene using fuming nitric acid is a notoriously challenging electrophilic aromatic substitution.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The nitration of thiophene using fuming nitric acid is a notoriously challenging electrophilic aromatic substitution. Because the thiophene ring is significantly more electron-rich than benzene, it is highly susceptible to oxidative degradation, autocatalytic nitrosation, and explosive thermal runaways if temperature is not rigorously controlled[1].

This guide provides a self-validating protocol, quantitative parameter benchmarks, and a mechanistic troubleshooting guide to ensure high-yield, safe synthesis of mononitrothiophene (predominantly the 2-nitro isomer)[2][3].

Standard Operating Procedure (SOP): Temperature-Controlled Nitration

To prevent thermal runaway, this protocol utilizes a divided-addition strategy and relies on acetic anhydride to generate the milder electrophile acetyl nitrate, which scavenges dangerous nitrous acid intermediates[1][3].

Materials Required
  • Substrate: Thiophene (1.0 mol, 84.1 g)

  • Nitrating Agent: Fuming Nitric Acid, sp. gr. 1.51 (1.2 mol, 80 g)[2]

  • Solvents: Acetic Anhydride (340 mL), Glacial Acetic Acid (600 mL)[4]

Step-by-Step Methodology
  • Reagent Partitioning: Dissolve the thiophene in the acetic anhydride. In a separate, heavily cooled vessel, cautiously dissolve the fuming nitric acid into the glacial acetic acid. Crucial Step: Divide both the thiophene solution and the nitrating solution into two equal halves[2][4].

  • Initial Thermal Equilibration: Transfer the first half of the nitric acid/acetic acid solution into a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel. Submerge the flask in an ice-water bath and cool the internal temperature to exactly 10°C[2][4].

  • First Addition Phase (High Exotherm Risk): With vigorous mechanical stirring, begin adding the first half of the thiophene solution dropwise. Causality: The initial introduction of highly reactive thiophene to a concentrated pool of nitronium ions triggers a massive exotherm. Modulate the drop rate to strictly prevent the internal temperature from exceeding 20°C[4].

  • Thermal Reset: Once the first half of the thiophene is added, halt the addition. Allow the cooling bath to bring the reaction mixture back down to 10°C[4].

  • Second Addition Phase: Rapidly pour the remaining half of the nitric acid solution into the flask. Resume the dropwise addition of the remaining thiophene solution, again maintaining the temperature below 20°C[2][4].

  • Maturation & Visual Validation: Allow the mixture to stir at room temperature for 2 hours. Self-Validation: The solution must maintain a permanent light brown color throughout this period. Any shift to pink or dark red indicates a failure in temperature control and subsequent oxidative ring cleavage[2].

  • Quenching & Isolation: Pour the reaction mixture over an equal weight of finely crushed ice with rapid agitation. Filter the precipitating pale yellow mononitrothiophene crystals at a low temperature, wash thoroughly with ice water, and dry in the dark[2].

G Start Prepare Reagents (Thiophene + Ac2O) & (f-HNO3 + AcOH) Cool Cool Nitrating Mixture to 10°C Start->Cool Add1 Dropwise Addition of 1/2 Thiophene Solution Cool->Add1 Monitor Monitor Temperature (Keep < 20°C) Add1->Monitor Add2 Add Remaining f-HNO3 then Thiophene Monitor->Add2 Temp Stabilized Stir Stir at Room Temp for 2 Hours Add2->Stir Quench Quench on Crushed Ice & Filter Crystals Stir->Quench

Workflow for the temperature-controlled nitration of thiophene.

Process Parameters & Quantitative Tolerances

Strict adherence to thermal and stoichiometric boundaries is required to prevent polysubstitution and degradation.

Process ParameterTarget ValueConsequence of Deviation (Too Low)Consequence of Deviation (Too High)
Cooling Bath Temp 0°C to 5°C< -10°C: Reagent pooling leading to delayed, violent exotherm[5].> 15°C: Inability to sink the heat of the initial thiophene addition.
Internal Reaction Temp 10°C to 20°C< 10°C: Sluggish kinetics; incomplete conversion if quenched early.> 20°C: Oxidative degradation; increased 3-nitro isomer formation[3][4].
f-HNO₃ : Thiophene Ratio 1.2 : 1.0< 1.0: Substantial unreacted thiophene remaining.> 1.5: High yield of dinitrothiophene derivatives; explosive risk.
Isomer Distribution ~85% 2-NO₂ : 15% 3-NO₂N/A (Thermodynamically controlled baseline)[2][3].High temps skew ratio slightly toward 3-NO₂ and degradation byproducts.

Troubleshooting & Frequently Asked Questions (FAQ)

Q1: Why does the protocol require dividing the reagents and performing the addition in two stages? A: This is a fundamental thermal management strategy. Adding the entire volume of fuming nitric acid at once creates a massive reservoir of electrophiles. Because thiophene's reactivity is exceptionally high, a single continuous addition risks an adiabatic temperature rise that standard laboratory cooling baths cannot sink[1]. By dividing the reagents, you artificially cap the maximum potential thermal runaway during the most volatile phase of the reaction[2][4].

Q2: My reaction mixture turned dark red/pink instead of the expected light brown. What happened, and is the product salvageable? A: A pink or dark red color is a definitive, self-validating indicator of oxidative degradation[2]. If the internal temperature locally exceeds 20°C (often due to inadequate mechanical stirring or overly rapid addition), fuming nitric acid begins acting as a harsh oxidant rather than a nitrating agent. The thiophene ring opens, generating gaseous byproducts and severely compromising yield. The batch should be safely quenched and discarded[2].

Q3: Can I substitute the acetic anhydride/acetic acid mixture with standard concentrated sulfuric acid (mixed acid)? A: Absolutely not. Standard mixed acid ( HNO3​/H2​SO4​ ) is far too harsh for thiophene and will lead to explosive decomposition[1][3]. The use of acetic anhydride is mechanistically critical: it reacts with nitric acid to generate acetyl nitrate (a milder electrophile) and, crucially, scavenges any nitrous acid ( HNO2​ ) present in the fuming nitric acid. Nitrous acid triggers an autocatalytic, explosive nitrosation pathway in thiophene[1].

Q4: What happens if I over-cool the reaction (e.g., using a dry ice/acetone bath to keep it at -20°C)? A: Over-cooling is a dangerous pitfall in exothermic synthesis. While it intuitively seems safer, dropping the temperature too low drastically reduces the reaction kinetics. As you continue to add thiophene, it will not react immediately but will instead pool unreacted in the reactor. If the temperature subsequently rises even slightly, all the accumulated reagents will react simultaneously, causing a violent, uncontrollable delayed exotherm[5].

G HighTemp Inadequate Cooling (T > 20°C) AutoCat Autocatalytic Nitrosation Activation HighTemp->AutoCat Oxidation Oxidative Degradation (Pink/Red Color) HighTemp->Oxidation Exotherm Runaway Exotherm (Thermal Spike) AutoCat->Exotherm RingOpen Thiophene Ring Opening & Explosive Decomposition Oxidation->RingOpen Exotherm->RingOpen Dinitro Polysubstitution (Dinitrothiophenes) Exotherm->Dinitro

Mechanistic causality of thermal failure during thiophene nitration.

References

  • Babasinian, V. S. (1943).2-nitrothiophene - Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 2, 466.
  • BenchChem. (2025).Application Notes and Protocols for the Nitration of Thiophene. BenchChem Technical Resources.
  • Chemistry Stack Exchange. (2019).Suitable reagents for nitration of thiophene. Stack Exchange Network.
  • Crater, W. D. (1938).US2140345A - Controlling temperature of nitration reactions. Google Patents.
  • BenchChem. (2025).3-Nitrothiophene | A Versatile Chemical Reagent. BenchChem Technical Resources.

Sources

Troubleshooting

Preventing degradation of 5-Chloro-4-nitrothiophene-2-carbaldehyde during long-term storage

Welcome to the technical support center for 5-Chloro-4-nitrothiophene-2-carbaldehyde (CAS No. 4521-33-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Chloro-4-nitrothiophene-2-carbaldehyde (CAS No. 4521-33-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we address common challenges and provide scientifically grounded solutions to prevent its degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: My 5-Chloro-4-nitrothiophene-2-carbaldehyde has changed color from pale yellow to a darker shade. What does this indicate?

A change in color, typically to a darker yellow or reddish-yellow, is a common indicator of degradation.[1] This is often due to oxidation and/or polymerization of the aldehyde group.[2][3] Aromatic aldehydes are susceptible to oxidation, where the aldehyde group (-CHO) is converted to a carboxylic acid (-COOH).[2][4] Exposure to light, air (oxygen), and moisture can accelerate this process.[2][5]

Q2: I've observed a decrease in the potency of my compound in my reactions. Could this be related to storage?

Yes, a decrease in potency is a direct consequence of degradation. The formation of impurities, such as the corresponding carboxylic acid or polymers, reduces the concentration of the active aldehyde.[3] This will directly impact reaction yields and can introduce unwanted byproducts, complicating downstream purification and analysis.

Q3: What are the primary chemical pathways that lead to the degradation of this compound?

The degradation of 5-Chloro-4-nitrothiophene-2-carbaldehyde is primarily driven by two chemical processes involving the aldehyde functional group:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 5-chloro-4-nitrothiophene-2-carboxylic acid.[2][4] This reaction is often initiated by exposure to atmospheric oxygen and can be accelerated by light and elevated temperatures.[2]

  • Polymerization: Aldehydes can undergo polymerization to form larger molecules, often appearing as oligomers or polymers.[3] This process can be catalyzed by the presence of acidic impurities, which can form from the initial oxidation of the aldehyde.[6]

The nitro group on the thiophene ring makes the aldehyde group more susceptible to nucleophilic attack, while the thiophene ring itself can be susceptible to oxidation under harsh conditions.[7][8]

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (color darkens, clumping) Oxidation, polymerization, moisture absorption.[1][2][3]Discard the reagent if significant changes are observed. For future prevention, adhere strictly to the recommended storage conditions.
Inconsistent or poor reaction yields Degradation of the starting material leading to lower effective concentration.Verify the purity of the aldehyde before use (e.g., via NMR or LC-MS). If degradation is confirmed, use a fresh, properly stored batch.
Presence of unexpected byproducts in reaction mixture Impurities from the degraded aldehyde participating in side reactions.Purify the aldehyde before use if minor degradation is suspected. For significant degradation, a new batch is recommended.

Experimental Protocols

Protocol 1: Optimal Long-Term Storage

To ensure the long-term stability of 5-Chloro-4-nitrothiophene-2-carbaldehyde, the following storage protocol is essential:

  • Temperature: Store the compound at 2-8°C.[9][10] Avoid repeated freeze-thaw cycles if storing at lower temperatures, as this can introduce moisture.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1] This minimizes exposure to oxygen, a key driver of oxidation.

  • Container: Use an amber glass container to protect the compound from light.[7][9] Ensure the container is tightly sealed to prevent moisture ingress.

  • Moisture Control: Store in a desiccator or a controlled low-humidity environment.

Protocol 2: Preparation of Stock Solutions for Immediate Use

When preparing solutions for experimental use, it is crucial to minimize the risk of degradation:

  • Solvent Selection: Use dry, polar aprotic solvents such as tetrahydrofuran (THF) or chloroform (CHCl3), in which the compound has good solubility.[9] Ensure solvents are of high purity and free from water and peroxides.

  • Inert Atmosphere: Prepare solutions under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Storage of Solutions: If a stock solution is to be stored, even for a short period, it should be kept at 2-8°C in a tightly sealed amber vial, preferably under an inert atmosphere. For longer-term storage of solutions, aliquoting and freezing at -20°C is an option, though fresh preparation is always ideal.[11]

Visualizing Degradation and Prevention

Logical Flow for Preventing Degradation

cluster_storage Long-Term Storage cluster_handling Handling & Solution Prep Storage_Temp Store at 2-8°C Stable_Compound Stable Compound Storage_Temp->Stable_Compound Inert_Atmosphere Inert Atmosphere (Ar, N2) Inert_Atmosphere->Stable_Compound Light_Protection Amber Vial Light_Protection->Stable_Compound Moisture_Control Desiccator Moisture_Control->Stable_Compound Dry_Solvents Use Dry Solvents Dry_Solvents->Stable_Compound Inert_Handling Handle Under Inert Gas Inert_Handling->Stable_Compound Fresh_Solutions Prepare Fresh Solutions Fresh_Solutions->Stable_Compound Compound 5-Chloro-4-nitrothiophene- 2-carbaldehyde Compound->Storage_Temp Store Under Compound->Inert_Atmosphere Store Under Compound->Light_Protection Store Under Compound->Moisture_Control Store Under Compound->Dry_Solvents Handle With Compound->Inert_Handling Handle With Compound->Fresh_Solutions Handle With Degradation_Pathways Degradation Pathways (Oxidation, Polymerization) Compound->Degradation_Pathways If Not Properly Stored/Handled Degraded_Product Degraded Product Degradation_Pathways->Degraded_Product

Caption: Decision workflow for proper storage and handling to prevent degradation.

Potential Degradation Pathways

Start 5-Chloro-4-nitrothiophene- 2-carbaldehyde Oxidation Oxidation (O2, Light, Heat) Start->Oxidation Polymerization Polymerization (Acid Catalyzed) Start->Polymerization Carboxylic_Acid 5-Chloro-4-nitrothiophene- 2-carboxylic acid Oxidation->Carboxylic_Acid Polymer Oligomers/Polymers Polymerization->Polymer

Caption: Primary degradation pathways for 5-Chloro-4-nitrothiophene-2-carbaldehyde.

References

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • ACS Publications. (2022, April 28). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions | Energy & Fuels.
  • ASM Journals. (1988, September 1). Transformations of Halogenated Aromatic Aldehydes by Metabolically Stable Anaerobic Enrichment Cultures | Applied and Environmental Microbiology.
  • Oxford Lab Fine Chem. MATERIAL SAFETY DATA SHEET THIOPHENE.
  • ResearchGate. (2026, February 7). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen | Request PDF.
  • Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • Gewald Reaction. Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction.
  • PMC. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis.
  • PMC - NIH. Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent.
  • Sciencemadness Wiki. (2022, January 2). Thiophene.
  • PMC. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.
  • ChemShuttle. 5-nitrothiophene-2-carbaldehyde;CAS No.:4521-33-9.
  • Santa Cruz Biotechnology. Thiophene.
  • Merck Millipore. (2025, August 7). SAFETY DATA SHEET.
  • ALFA AESAR. (2025, September 22). SAFETY DATA SHEET.
  • ResearchGate. Studies on the biological activity of some nitrothiophenes | Request PDF.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
  • ChemicalBook. Thiophene CAS#: 110-02-1.
  • ChemicalBook. (2026, March 20). 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER - Safety Data Sheet.
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • Durham E-Theses. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides.
  • Benchchem. Best practices for handling and storing volatile aldehyde standards.
  • Sciforum. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST.
  • ChemicalBook. 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER 57800-76-7 wiki.
  • ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF.
  • Google Patents. EP0096153A2 - Stabilization of aldehydes.
  • PubChem - NIH. 2-Nitrothiophene-4-carboxaldehyde | C5H3NO3S | CID 144730.
  • Pell Wall Blog - Help & Support. (2013, February 7). Aldehydes: identification and storage. Retrieved from Pell Wall Blog - Help & Support website.
  • Springer.
  • Polish Journal of Environmental Studies. The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II.
  • ResearchGate. Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1.
  • ResearchGate. Bacterial degradation pathways for 2-chloro-4-nitrophenol in (a)....

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Optimization

Troubleshooting incomplete conversion in 5-Chloro-4-nitrothiophene-2-carbaldehyde derivative synthesis

Welcome to the technical support center for the synthesis of 5-Chloro-4-nitrothiophene-2-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-nitrothiophene-2-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this multi-step synthesis. Incomplete conversion is a frequent and frustrating challenge in this pathway, often stemming from subtle issues in reagent quality, reaction conditions, or workup procedures.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and rationally design solutions. We will address the most common points of failure in a question-and-answer format, focusing on the two critical transformations: the Vilsmeier-Haack formylation and the subsequent electrophilic nitration.

Section 1: Troubleshooting the Vilsmeier-Haack Formylation

The first critical step is the formylation of a suitable precursor, typically 2-chlorothiophene, to yield 5-chlorothiophene-2-carbaldehyde. The Vilsmeier-Haack reaction is the method of choice, but its success hinges on the effective formation and reactivity of the Vilsmeier reagent (a chloromethyliminium salt).[1]

FAQ 1: My formylation reaction has stalled, with significant 2-chlorothiophene remaining. What are the likely causes and how can I fix it?

This is the most common failure mode. Incomplete conversion in a Vilsmeier-Haack reaction almost always points to an issue with the Vilsmeier reagent itself or the reactivity of your substrate. Let's break down the probable causes.

Probable Cause 1: Moisture Contamination The Vilsmeier reagent, formed from dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃), is extremely sensitive to moisture.[2] Any water present in your glassware, solvents, or reagents will rapidly quench the electrophilic iminium salt, halting the reaction.

  • Solution:

    • Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere.

    • Use anhydrous grade DMF. If the solvent is from a previously opened bottle, consider using a fresh bottle or distilling it over a suitable drying agent.

    • Perform the entire reaction, from reagent preparation to substrate addition, under a dry, inert atmosphere (e.g., Nitrogen or Argon).[2]

Probable Cause 2: Poor Reagent Quality The purity of your DMF and POCl₃ is paramount.

  • DMF Decomposition: Old or improperly stored DMF can decompose into dimethylamine and formic acid.[3] Dimethylamine is nucleophilic and will react with the Vilsmeier reagent, consuming it before it can formylate your thiophene. A quick "sniff test" can be indicative; if your DMF has a strong fishy odor, it has likely degraded and should be replaced.[2][3]

  • POCl₃ Hydrolysis: POCl₃ can hydrolyze over time. Use a fresh bottle or consider distilling it before use.

Probable Cause 3: Insufficient Substrate Reactivity & Temperature The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system for efficient reaction.[1][2] The chlorine atom on 2-chlorothiophene is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution compared to unsubstituted thiophene.

  • Solution:

    • Temperature Optimization: While the formation of the Vilsmeier reagent is typically done at 0°C due to its exothermic nature, the formylation step itself may require thermal energy to proceed at a reasonable rate.[2][4] After adding your substrate at a low temperature, allow the reaction to slowly warm to room temperature and monitor its progress by TLC. Gentle heating (e.g., to 40-50°C) may be necessary to drive the reaction to completion, but be cautious as higher temperatures can promote side reactions.[4][5]

Probable Cause 4: Incomplete Hydrolysis of the Iminium Intermediate The reaction does not directly yield the aldehyde. The electrophilic attack forms an iminium salt intermediate, which must be hydrolyzed during the workup to release the final aldehyde product.[1][2][4]

  • Solution:

    • Ensure the reaction quench is thorough. Pouring the reaction mixture onto a large excess of crushed ice and stirring vigorously is standard practice.[4]

    • For a more controlled hydrolysis, quench with a cold, aqueous solution of a mild base like sodium acetate or sodium bicarbonate and allow it to stir for an adequate amount of time until the intermediate is fully converted.

Workflow & Troubleshooting Logic for Vilsmeier-Haack Formylation

The following diagram outlines the experimental workflow and a logical troubleshooting sequence for addressing incomplete conversion.

Vilsmeier_Troubleshooting cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis cluster_troubleshoot Dry_Glassware 1. Use Oven-Dried Glassware Inert_Atmosphere 2. Establish Inert Atmosphere (N2 or Ar) Dry_Glassware->Inert_Atmosphere Fresh_Reagents 3. Use Anhydrous DMF & Fresh POCl3 Inert_Atmosphere->Fresh_Reagents Form_Reagent 4. Form Vilsmeier Reagent (DMF + POCl3 at 0°C) Fresh_Reagents->Form_Reagent Add_Substrate 5. Add 2-Chlorothiophene (at 0°C) Form_Reagent->Add_Substrate Warm_React 6. Warm to RT / Gentle Heat (Monitor by TLC) Add_Substrate->Warm_React Quench 7. Quench on Ice / Base (Hydrolyze Iminium Salt) Warm_React->Quench Analyze 8. Analyze Crude Product (TLC, NMR) Quench->Analyze Incomplete_Conversion Incomplete Conversion? Analyze->Incomplete_Conversion Check_Moisture Verify Anhydrous Conditions Incomplete_Conversion->Check_Moisture Yes Check_Reagents Check Reagent Quality Incomplete_Conversion->Check_Reagents Optimize_Temp Increase Reaction Temp/Time Incomplete_Conversion->Optimize_Temp Check_Hydrolysis Ensure Complete Hydrolysis Incomplete_Conversion->Check_Hydrolysis Nitration_Directing_Effects cluster_structure cluster_directors Directing Effects cluster_outcome Predicted Outcome for Electrophilic Attack Thiophene 5-Chlorothiophene-2-carbaldehyde mol CHO_Director C2-Formyl (-CHO) - Electron Withdrawing - Deactivates Ring - Meta-directing C4_Position C4 Position: Favored (Meta to CHO, Ortho to Cl) CHO_Director->C4_Position Directs to C4 C3_Position C3 Position: Disfavored (Ortho to CHO) CHO_Director->C3_Position Deactivates C3 Cl_Director C5-Chloro (-Cl) - Inductively Withdrawing - Deactivates Ring - Ortho, Para-directing Cl_Director->C4_Position Directs to C4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of 5-Chloro-4-nitrothiophene-2-carbaldehyde Purity by HPLC-MS

Introduction: The Critical Role of Purity for a Niche Building Block 5-Chloro-4-nitrothiophene-2-carbaldehyde is a highly functionalized heterocyclic compound, serving as a critical intermediate in the synthesis of vario...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity for a Niche Building Block

5-Chloro-4-nitrothiophene-2-carbaldehyde is a highly functionalized heterocyclic compound, serving as a critical intermediate in the synthesis of various pharmacologically active molecules.[1][2] Its thiophene core, substituted with electron-withdrawing nitro and chloro groups and a reactive aldehyde, makes it a versatile scaffold for medicinal chemists. However, the very reactivity that makes it valuable also presents significant challenges in ensuring its purity. Process-related impurities, arising from starting materials, byproducts, or degradation, can have a profound impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) techniques for the robust validation of 5-Chloro-4-nitrothiophene-2-carbaldehyde purity. We will move beyond a simple recitation of methods to explore the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy analytical system in line with international regulatory standards.[5][6]

Analytical Challenges & Strategic Approach

The primary challenge in analyzing this compound lies in separating the target analyte from structurally similar impurities. Potential impurities could include regioisomers, unreacted starting materials from syntheses like the Paal-Knorr or Fiesselmann methods, or oxidation/reduction products.[2][7] Given the polar nature of the nitro and aldehyde groups, traditional reversed-phase (RP) chromatography is the method of choice.[8] However, achieving optimal separation requires careful selection of both the stationary and mobile phases.

Our strategy is to couple high-resolution HPLC separation with the definitive identification power of mass spectrometry. This hyphenated technique, HPLC-MS, is the gold standard for impurity profiling, allowing for both quantification (via UV or MS signal) and structural elucidation of unknown components.[3][9]

Comparative Analysis of HPLC Methodologies

The performance of an HPLC separation is fundamentally dictated by the choice of stationary phase (the column) and mobile phase. Here, we compare two common reversed-phase approaches to illustrate the impact of these choices on critical chromatographic parameters.

Scenario 1: The Workhorse - C18 Column with Acetonitrile Gradient A standard C18 (octadecylsilane) column is often the first choice for RP-HPLC due to its versatility and hydrophobicity. Acetonitrile is a common organic modifier, known for its low viscosity and UV transparency.[10]

Scenario 2: The Alternative - Phenyl-Hexyl Column with Methanol Gradient A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions with aromatic analytes like our thiophene derivative. Methanol, as a protic solvent, can modulate these interactions differently than aprotic acetonitrile, leading to changes in selectivity.[10][11]

Workflow for HPLC-MS Purity Validation

The overall process for validating the purity of 5-Chloro-4-nitrothiophene-2-carbaldehyde is a systematic workflow from sample preparation to data interpretation.

HPLC_MS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation SamplePrep Sample & Standard Preparation HPLC HPLC Separation (e.g., C18 Column) SamplePrep->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Ionization ESI Ionization (Negative Mode) HPLC->Ionization MS_Scan MS Full Scan (Impurity Profiling) Ionization->MS_Scan MS_MS_Scan MS/MS Fragmentation (Structural ID) MS_Scan->MS_MS_Scan Integration Peak Integration & Area % Calculation MS_Scan->Integration Validation Method Validation (ICH Q2(R1)) Linearity, LOD, LOQ, Accuracy Integration->Validation Report Final Purity Report Validation->Report

Caption: Overall workflow for HPLC-MS analysis.

Performance Comparison Data

The following table summarizes the expected performance of the two chromatographic systems based on established validation parameters outlined in the ICH Q2(R1) guideline.

ParameterMethod 1: C18 with ACN/H₂OMethod 2: Phenyl-Hexyl with MeOH/H₂ORationale & Commentary
Resolution (Rs) > 2.0 for all known impurities> 2.5 for critical pairsThe Phenyl-Hexyl phase provides enhanced selectivity for aromatic impurities due to π-π interactions, improving resolution for structurally similar compounds.
Tailing Factor (Tf) 1.11.0Methanol can sometimes provide better peak symmetry for polar compounds on phenyl phases compared to acetonitrile.[10]
Analysis Time 15 min18 minMethanol's higher viscosity can lead to higher backpressure, often necessitating a slightly longer gradient for equivalent separation.
LOD (S/N ≥ 3) 0.005%0.003%Enhanced peak shape and potential for lower baseline noise with the methanol system can improve the limit of detection (LOD).
LOQ (S/N ≥ 10) 0.015%0.010%A lower LOD directly translates to a lower limit of quantitation (LOQ), crucial for accurately measuring trace impurities.[12]
Precision (%RSD) < 2.0%< 1.5%The superior resolution and peak shape of Method 2 contribute to more consistent peak integration, improving precision (Relative Standard Deviation).

Experimental Protocols

The following protocols are detailed for the recommended Phenyl-Hexyl method.

Protocol 1: Sample and Standard Preparation
  • Solvent Selection: Use a diluent that is miscible with the mobile phase and provides good analyte stability. A 50:50 mixture of Acetonitrile:Water is recommended.

  • Standard Preparation (0.1 mg/mL): Accurately weigh ~10 mg of 5-Chloro-4-nitrothiophene-2-carbaldehyde reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Preparation (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter before injection to prevent particulate matter from damaging the HPLC system.

Protocol 2: Optimized HPLC-MS Method (Method 2)
  • Instrumentation: An HPLC system coupled to a quadrupole or ion trap mass spectrometer.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Justification: Formic acid is a volatile modifier essential for good MS ionization and helps to control the pH for consistent chromatography.[13]

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 95% B

    • 12-15 min: 95% B

    • 15.1-18 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • UV Detection: 280 nm

  • Injection Volume: 5 µL

  • MS Parameters:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Negative. The nitro group and potential acidic impurities make negative mode ESI highly effective for this class of compounds.[14][15]

    • Capillary Voltage: -3.5 kV

    • Gas Temperature: 325 °C

    • Full Scan Range: m/z 100-500

    • Fragmentation (MS/MS): Use collision-induced dissociation (CID) on the parent ion of any detected impurity to obtain structural fragments for identification.

Decision Logic for Method Optimization

The process of moving from a standard method to an optimized one involves a logical decision tree based on initial results.

Method_Optimization_Logic Start Start: Initial Screen (C18 Column, ACN Gradient) CheckRes Is Resolution (Rs) > 1.5 for all peaks? Start->CheckRes CheckTailing Is Tailing Factor (Tf) < 1.5? CheckRes->CheckTailing Yes ChangeColumn Change Column Chemistry (C18 -> Phenyl-Hexyl) CheckRes->ChangeColumn No ChangeSolvent Change Organic Modifier (ACN -> MeOH) CheckTailing->ChangeSolvent No Optimized Method Optimized CheckTailing->Optimized Yes ChangeSolvent->CheckTailing ChangeColumn->CheckRes

Caption: Decision tree for HPLC method optimization.

Trustworthiness: The Self-Validating System

To ensure the trustworthiness of this method, a robust System Suitability Test (SST) must be performed before any sample analysis, as per regulatory guidelines.[16]

System Suitability Protocol:

  • Objective: To verify that the chromatographic system is performing adequately for the intended analysis.

  • Procedure: Make five replicate injections of the Reference Standard solution (0.1 mg/mL).

  • Acceptance Criteria:

    • Tailing Factor (Tf): Must be ≤ 2.0 for the main peak.

    • Theoretical Plates (N): Must be ≥ 2000 for the main peak.

    • Precision (%RSD): The relative standard deviation of the peak areas from the five replicates must be ≤ 2.0%.

Passing these criteria demonstrates that the system is precise and efficient, providing confidence in the quality of the data generated for the unknown samples.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Analyst (RSC Publishing). (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst. [Link]

  • Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Technology. [Link]

  • Analyst (RSC Publishing). (n.d.). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst. [Link]

  • ResearchGate. (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • LCGC International. (n.d.). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • SIELC Technologies. (2018). Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column. SIELC. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • ACS. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Prime Scholars. (n.d.). Pharmaceutical impurity analysis of raw materials and final product by using analytical techniques. Prime Scholars. [Link]

  • ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. ScienceDirect. [Link]

  • Preprints.org. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Preprints.org. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. RSC Publishing. [Link]

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Comparative

Efficacy comparison of nitrothiophene vs tetracyclic USP7 inhibitors in in vitro cancer models

Title : Efficacy Comparison of Nitrothiophene vs. Tetracyclic USP7 Inhibitors in In Vitro Cancer Models: A Comprehensive Guide Introduction Ubiquitin-specific protease 7 (USP7) has emerged as a critical therapeutic targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Efficacy Comparison of Nitrothiophene vs. Tetracyclic USP7 Inhibitors in In Vitro Cancer Models: A Comprehensive Guide

Introduction Ubiquitin-specific protease 7 (USP7) has emerged as a critical therapeutic target in oncology due to its master regulatory role in the MDM2-p53 signaling axis[1]. By deubiquitinating and stabilizing the E3 ligase MDM2, USP7 indirectly drives the proteasomal degradation of the tumor suppressor p53[1]. Pharmacological inhibition of USP7 disrupts this cycle, leading to rapid MDM2 auto-ubiquitination, p53 stabilization, and subsequent apoptosis in p53 wild-type cancer models[2],[1].

This guide provides an objective, data-driven comparison between first-generation nitrothiophene-based inhibitors (e.g., P5091, P22077) and next-generation tetracyclic non-covalent inhibitors (e.g., FT671, XL188). Designed for drug development professionals, this analysis highlights mechanistic divergence, comparative in vitro efficacy, and the rigorous experimental workflows required to validate these compounds in preclinical cancer models.

Mechanistic Divergence: Covalent vs. Non-Covalent Inhibition

The primary distinction between these two classes lies in their binding kinetics and structural engagement with the USP7 catalytic domain (USP7CD)[3].

  • Nitrothiophenes (P5091, P22077): These first-generation compounds function as Type II covalent inhibitors[3]. They irreversibly modify the catalytic cysteine residue (Cys223) of USP7, physically blocking its interaction with ubiquitin[4],[3]. While effective at phenocopying USP7 knockdown, their reactive nitrothiophene warheads often lead to off-target covalent modifications (notably dual inhibition of USP47) and poor aqueous solubility, limiting their clinical translation[5],[6].

  • Tetracyclics (FT671, XL188): These represent a leap in rational drug design. As Type I non-covalent inhibitors, they bind to a dynamic thumb-palm cleft near the catalytic center of the auto-inhibited apo-form of USP7[2],[3]. This allosteric-like engagement prevents the enzyme from adopting its active conformation. This mechanism confers exceptional selectivity and nanomolar potency without the toxicity liabilities of covalent warheads[2].

Mechanism cluster_0 USP7 Inhibitor Binding Modes USP7 USP7 (Target) MDM2 MDM2 (Destabilized) USP7->MDM2 Inhibition of Deubiquitination Nitro Nitrothiophenes (P5091, P22077) Nitro->USP7 Covalent Binding (Cys223) Tetra Tetracyclics (FT671, XL188) Tetra->USP7 Non-Covalent Binding (Apo-state) p53 p53 (Stabilized / Active) MDM2->p53 Reduced p53 Degradation

Mechanistic pathways of USP7 inhibition by nitrothiophene and tetracyclic compounds.

Quantitative Efficacy Comparison in In Vitro Models

To objectively evaluate these inhibitors, we must look at both biochemical affinity and cellular potency. The table below synthesizes data across standard in vitro cancer models, such as MM.1S (multiple myeloma) and HCT116 (colorectal carcinoma), which are highly sensitive to p53 reactivation[2],[7].

Inhibitor ClassCompoundBinding ModeUSP7 IC₅₀ (Biochemical)Cellular IC₅₀ (MM.1S Viability)Selectivity ProfileSolubility / Toxicity
Nitrothiophene P5091Covalent (Irreversible)~4.2 µM~10.0 - 15.0 µMDual USP7/USP47[6]Poor / High general toxicity[5]
Nitrothiophene P22077Covalent (Irreversible)~8.0 µM~15.0 - 20.0 µMDual USP7/USP47[6]Poor / High general toxicity[5]
Tetracyclic FT671Non-covalent52 nM[8]33 nM[2]Highly Selective[8]Good / Well-tolerated[7]
Tetracyclic XL188Non-covalent~80 nM~100 nMHighly Selective[3]Good

Data Interpretation: The tetracyclic compound FT671 demonstrates a nearly 100-fold improvement in biochemical potency over first-generation nitrothiophenes[8],[2],[6]. More importantly, its cellular IC₅₀ (33 nM in MM.1S cells) tightly correlates with its biochemical IC₅₀ (52 nM), indicating excellent cell permeability and target engagement[2]. In contrast, nitrothiophenes require micromolar concentrations to achieve phenotypic effects, increasing the risk of off-target cytotoxicity[5],[6].

Standardized Experimental Protocols

As researchers, ensuring reproducibility is paramount. The following protocols are designed as self-validating systems. We specifically utilize p53 wild-type cell lines (e.g., HCT116, MM.1S) because the primary causal mechanism of USP7 inhibition relies on the intact MDM2-p53 axis[2],[7]. Using a p53-null isogenic line (e.g., HCT116 p53-/-) as a negative control is highly recommended to validate on-target specificity.

Protocol A: Target Engagement & Pathway Reactivation (Immunoblotting)

Causality Check: We measure MDM2 degradation and p53 accumulation. If the inhibitor is on-target, MDM2 levels should drop rapidly (due to auto-ubiquitination) before rebounding (due to p53-mediated transcriptional induction of the MDM2 gene)[2].

  • Cell Seeding: Seed HCT116 cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a concentration gradient of FT671 (10 nM, 50 nM, 100 nM) and P5091 (1 µM, 5 µM, 10 µM). Include a DMSO vehicle control.

  • Time-Course Lysis: Harvest cells at 4h, 8h, and 24h post-treatment using RIPA buffer supplemented with protease and phosphatase inhibitors. Expert Note: The 4h timepoint is critical to capture initial MDM2 degradation before p53-induced compensatory expression occurs[2].

  • Protein Quantification & Separation: Quantify using a BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.

  • Immunoblotting: Probe for USP7, MDM2, p53, and p21 (a downstream target of p53)[2]. Use GAPDH or β -actin as a loading control.

Protocol B: Cellular Viability Profiling (CellTiter-Glo)

Causality Check: We use an ATP-dependent luminescence assay to quantify metabolically active cells, providing a highly sensitive readout of anti-proliferative efficacy[2].

  • Preparation: Seed MM.1S cells in 96-well opaque white plates at 1×104 cells/well in 100 µL of RPMI-1640 medium.

  • Dosing: After 24h, add inhibitors in a 10-point, 3-fold serial dilution (e.g., FT671 from 1 µM down to 0.05 nM; P5091 from 50 µM down to 2.5 nM). Ensure final DMSO concentration remains ≤0.1% .

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Cell Culture (p53 WT vs Null) Step2 2. Inhibitor Dosing (Nitro vs Tetra) Step1->Step2 Step3 3. Target Engagement (Western Blot: p53, MDM2) Step2->Step3 4h - 24h Step4 4. Phenotypic Assay (CellTiter-Glo IC50) Step2->Step4 72h

In vitro experimental workflow for validating USP7 inhibitor efficacy and mechanism.

Conclusion

While nitrothiophene derivatives like P5091 and P22077 were instrumental in validating USP7 as a therapeutic target, their covalent nature and off-target liabilities limit their utility in precision oncology[5],[6]. Tetracyclic inhibitors like FT671 represent the current gold standard for in vitro and in vivo research[2],[7]. By binding non-covalently to the apo-state, they achieve nanomolar target engagement, robust p53 reactivation, and superior safety profiles, making them the preferred choice for drug development professionals investigating the USP7-MDM2 axis[2],[1],[3].

References

  • Turnbull, A. P., et al. (2017). "Molecular basis of USP7 inhibition by selective small-molecule inhibitors". Nature. Available at: [Link]

  • Network of Cancer Research. (2019). "FT671, a USP7 Inhibitor, Increases p53 Expression". Cancer Research Network. Available at: [Link]

  • University of Heidelberg. "Genetic and pharmacological interventions... USP7 inhibitors P22077 and P005091". Inaugural Dissertation. Available at: [Link]

  • Wang, Z., et al. (2020). "Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet?". Frontiers in Oncology. Available at: [Link]

  • Bhattacharya, S., et al. (2020). "USP7 Is a Master Regulator of Genome Stability". Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Zhang, Y., et al. (2025). "Ubiquitin-Specific Protease 7 (USP7) as a Promising Therapeutic Target for Drug Discovery: From Mechanisms to Therapies". Journal of Medicinal Chemistry. Available at: [Link]

  • USP7 Biology in Disease. "Nuclear deubiquitination in the spotlight: the multifaceted nature of USP7 biology in disease". PMC. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation analysis of 5-Chloro-4-nitrothiophene-2-carbaldehyde synthesis products

Mass Spectrometry Fragmentation Analysis of 5-Chloro-4-nitrothiophene-2-carbaldehyde Synthesis Products: A Technical Comparison Guide Introduction & Context In the development of anti-neoplastic agents, specifically deub...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Analysis of 5-Chloro-4-nitrothiophene-2-carbaldehyde Synthesis Products: A Technical Comparison Guide

Introduction & Context

In the development of anti-neoplastic agents, specifically deubiquitylating enzyme (DUB) inhibitors such as P5091, 5-chloro-4-nitrothiophene-2-carbaldehyde serves as a critical synthetic building block[1]. The synthesis of this intermediate is typically achieved via the regioselective nitration of 5-chlorothiophene-2-carbaldehyde using fuming nitric acid at sub-zero temperatures[1].

For researchers and drug development professionals, monitoring this reaction is analytically challenging. The structural similarity between the starting material, the target product, and potential over-nitrated impurities requires highly specific analytical techniques. As a Senior Application Scientist, I have evaluated multiple mass spectrometry (MS) platforms for this workflow. This guide objectively compares these MS methodologies, details the underlying fragmentation mechanisms, and provides self-validating experimental protocols to ensure absolute data integrity.

Mechanistic Overview of Fragmentation

Understanding the causality behind a molecule's fragmentation is the foundation of robust MS analysis. The fragmentation of 5-chloro-4-nitrothiophene-2-carbaldehyde under electron ionization (EI) or collision-induced dissociation (CID) is dictated by the electron-withdrawing nature of its functional groups and the stability of the thiophene ring[2].

  • Molecular Ion ([M]•⁺): The intact radical cation is observed at an exact mass of m/z 190.94 (for the ³⁵Cl isotope). The presence of chlorine provides a highly diagnostic ³⁵Cl/³⁷Cl isotopic signature in a ~3:1 ratio.

  • Loss of the Nitro Radical (•NO₂): The C-N bond is highly labile under ionization. The loss of •NO₂ (-46 Da) is thermodynamically favored because the resulting positive charge is stabilized by the conjugated thienyl system, yielding an intense fragment at m/z 144.95[2].

  • Loss of the Formyl Radical (•CHO): Alpha-cleavage at the aldehyde group results in the loss of •CHO (-29 Da), generating a fragment at m/z 161.94[2].

  • Subsequent Cleavages: Sequential loss of both the nitro and formyl groups yields a m/z 115.95 ion, which can further lose the chlorine radical (•Cl, -35 Da) to leave the bare thiophene core (m/z 81.00).

Proposed electron ionization (EI) fragmentation pathway for 5-chloro-4-nitrothiophene-2-carbaldehyde.

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS vs. LC-APCI-HRMS

Selecting the correct ionization source is critical. Because 5-chloro-4-nitrothiophene-2-carbaldehyde is a neutral, moderately polar molecule lacking basic amine sites, standard positive-ion Electrospray Ionization (ESI) often yields poor ionization efficiency[3].

Table 1: Objective Comparison of MS Platforms for Thiophene Derivatives

Analytical PlatformIonization MechanismPerformance for ThiophenesPrimary Use Case
GC-EI-MS Hard ionization (70 eV e⁻ impact)Excellent: Highly volatile thiophenes vaporize easily; EI forces ionization regardless of basicity.Structural elucidation; library matching; volatile impurity profiling.
LC-ESI-HRMS Soft ionization (Solution-phase protonation)Poor to Moderate: Lacks basic sites for efficient [M+H]⁺ formation. Requires adducts (e.g., [M+Na]⁺).Analysis of larger, polar downstream DUB inhibitor drug products.
LC-APCI-HRMS Soft ionization (Gas-phase corona discharge)Excellent: Gas-phase charge transfer efficiently ionizes neutral aromatic rings.Reaction monitoring; exact mass determination of non-volatile impurities.

Application Insight: For the crude nitration reaction, GC-EI-MS is the superior choice for structural confirmation due to its rich fragmentation spectra. However, for precise impurity profiling (distinguishing isobaric species), LC-APCI-HRMS is required to leverage the exact mass capabilities of a Time-of-Flight (TOF) or Orbitrap analyzer.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in logic checks prevent the misinterpretation of artifacts as real data.

Protocol A: GC-EI-MS for Structural Elucidation

Causality: Gas chromatography perfectly resolves the positional isomers of nitrated thiophenes, while 70 eV EI provides reproducible fragmentation for structural mapping.

  • Sample Preparation: Quench 50 µL of the fuming nitric acid reaction mixture in 1 mL of ice water[1]. Extract with 1 mL of dichloromethane (DCM). Dilute the organic layer 1:100 in DCM.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS column (30 m × 0.25 mm, 0.25 µm).

  • Thermal Gradient: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C.

  • MS Parameters: Source temperature 230°C; Electron energy 70 eV; Scan range m/z 50–350.

  • Self-Validation Check (Isotope Ratio): The protocol is only considered valid if the integrated area of the [M]•⁺ peak at m/z 190.94 and its isotope at m/z 192.94 strictly adhere to a 3:1 ratio (±5%). Deviation indicates co-elution of an isobaric impurity, requiring a slower GC ramp rate.

Protocol B: LC-APCI-HRMS for Reaction Monitoring

Causality: APCI efficiently ionizes the neutral thiophene core in the gas phase, while HRMS provides sub-ppm mass accuracy to differentiate nitration from oxidation side-reactions.

  • Sample Preparation: Dilute the DCM extract 1:1000 in LC-grade Acetonitrile.

  • Chromatography: Inject 2 µL onto an Acquity UPLC C18 column (2.1 × 100 mm, 1.7 µm). Run a gradient of 10–90% Acetonitrile/Water (both containing 0.1% Formic Acid) over 5 minutes[1].

  • MS Parameters: Positive APCI mode; Corona discharge 4.0 µA; Probe temperature 400°C.

  • Self-Validation Check (Mass Error): Utilize an internal lock-mass calibrant. The observed m/z for the molecular ion must fall within < 5 ppm of the theoretical exact mass (190.9444 Da). If the error exceeds 5 ppm, the instrument must be recalibrated before data acceptance.

Self-validating experimental workflow for the synthesis and MS characterization of thiophene derivatives.

Data Interpretation & Quantitative Analysis

When analyzing the output from the HRMS platform, exact mass calculations are paramount for confirming the identity of the synthesis products. Table 2 summarizes the theoretical quantitative data required to validate the presence of 5-chloro-4-nitrothiophene-2-carbaldehyde.

Table 2: Predicted HRMS Data for 5-Chloro-4-nitrothiophene-2-carbaldehyde (C₅H₂ClNO₃S)

Ion SpeciesFormulaTheoretical Exact Mass (m/z)Diagnostic Feature
[M]•⁺ (³⁵Cl) C₅H₂³⁵ClNO₃S190.9444Base molecular ion
[M]•⁺ (³⁷Cl) C₅H₂³⁷ClNO₃S192.9414Isotopic confirmation (~33% intensity of ³⁵Cl)
[M - NO₂]⁺ C₅H₂³⁵ClOS144.9515Confirms successful nitration of the precursor
[M - CHO]⁺ C₄H³⁵ClNO₂S161.9417Confirms presence of intact aldehyde group

Conclusion

The accurate characterization of 5-chloro-4-nitrothiophene-2-carbaldehyde is non-negotiable for downstream pharmaceutical synthesis. While LC-ESI-HRMS is the default in many modern labs, its physical limitations with neutral thiophenes make it a suboptimal choice here. By implementing GC-EI-MS for structural confirmation and LC-APCI-HRMS for exact mass impurity profiling—and strictly adhering to self-validating isotopic and mass-error checks—researchers can guarantee the integrity of their synthetic pipeline.

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Comparative

Validating the biological activity of 5-Chloro-4-nitrothiophene-2-carbaldehyde derived compounds in cell assays

Validating the Biological Activity of 5-Chloro-4-nitrothiophene-2-carbaldehyde Derived Compounds: A Comparative Guide to USP7 Inhibitor Cell Assays Chemical Foundation & Mechanism of Action 5-Chloro-4-nitrothiophene-2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Biological Activity of 5-Chloro-4-nitrothiophene-2-carbaldehyde Derived Compounds: A Comparative Guide to USP7 Inhibitor Cell Assays

Chemical Foundation & Mechanism of Action

5-Chloro-4-nitrothiophene-2-carbaldehyde is a highly reactive electrophilic building block essential for synthesizing trisubstituted thiophene derivatives[1]. In oncology and drug development, its most prominent derivatives are the nitrothiophene-based deubiquitinating enzyme (DUB) inhibitors, such as P5091, P22077, and P50429[2][3].

As a Senior Application Scientist, it is critical to understand the causality behind the biological activity of these compounds before designing cell assays. Nitrothiophene derivatives are engineered to covalently and irreversibly bind to the catalytic cysteine (C223) of Ubiquitin-Specific Protease 7 (USP7)[3][4]. USP7 is a master regulator of genome stability; its primary oncogenic role is the deubiquitination and stabilization of MDM2, an E3 ubiquitin ligase that subsequently ubiquitinates and degrades the p53 tumor suppressor[3]. By inhibiting USP7, 5-chloro-4-nitrothiophene-2-carbaldehyde derivatives induce the rapid proteasomal degradation of MDM2, thereby stabilizing p53 and triggering apoptosis in malignant cells[3][5].

Pathway Substrate 5-Chloro-4-nitrothiophene- 2-carbaldehyde Inhibitor Nitrothiophene Inhibitors (e.g., P5091, P22077) Substrate->Inhibitor Chemical Synthesis USP7 USP7 (Active) Deubiquitinase Inhibitor->USP7 Covalent Blockade (C223) MDM2 MDM2 (E3 Ubiquitin Ligase) Inhibitor->MDM2 Destabilizes MDM2 p53 p53 Tumor Suppressor (Degraded) Inhibitor->p53 Stabilizes p53 Levels USP7->MDM2 Stabilizes via Deubiquitination MDM2->p53 Ubiquitinates for Degradation Apoptosis Apoptosis & Cell Cycle Arrest (Restored) p53->Apoptosis Transcriptional Activation

Fig 1. USP7 inhibition by nitrothiophene derivatives within the p53-MDM2 signaling axis.

Comparative Performance Analysis

When validating novel 5-chloro-4-nitrothiophene-2-carbaldehyde derivatives, they must be benchmarked against established USP7 inhibitor classes. While early-generation inhibitors suffered from poor selectivity, nitrothiophenes offer a robust covalent mechanism, though they can present unique solubility challenges at high concentrations[2][5][6].

Table 1: Comparative Profile of USP7 Inhibitors

Inhibitor ClassRepresentative CompoundBinding MechanismUSP7 IC50 / EC50Cellular EfficacyKey Advantages / Limitations
Nitrothiophene P5091Covalent (C223)~4.2 µM[7]High (Multiple Myeloma, Ovarian)[8][9]Excellent in vivo efficacy; Poor aqueous solubility[2][5].
Cyano-pyrazine HBX 41108Reversible424 nM[2]Moderate (HCT116)[2][5]First-in-class; Poor selectivity (hits USP5/10)[2].
Non-covalent FT671Non-covalent<50 nM[6]High (Colorectal, LS188)[6]High specificity; Complex synthesis[6].
Pyridine deriv. GNE-6640Non-covalent0.75 µM[9]High (AML, Osteosarcoma)[9]Good bioavailability; Narrower therapeutic window[9].

Designing a Self-Validating Assay Workflow

A common pitfall in drug development is relying solely on phenotypic readouts (e.g., cell death) without confirming on-target causality. Because nitrothiophene derivatives can exhibit general toxicity at micromolar concentrations[2], your validation pipeline must be a self-validating system . This means incorporating internal controls (like caspase-rescue arms and translation-inhibition chases) that prove the assay worked regardless of the experimental outcome.

Workflow Biochem 1. Cell-Free DUB Assay (Ub-Rhodamine Cleavage) CellViab 2. Phenotypic Screening (MTT / CTG Viability) Biochem->CellViab Mech 3. Mechanistic Validation (Western Blot: p53, MDM2) CellViab->Mech Kinetics 4. Target Kinetics (Cycloheximide Chase) Mech->Kinetics

Fig 2. Self-validating experimental workflow for assessing nitrothiophene-based DUB inhibitors.

Step-by-Step Experimental Methodologies

Protocol 1: Cell-Free Target Engagement (Ub-Rhodamine Assay)

Causality & Purpose: Before moving to complex cellular models, you must isolate the compound's direct catalytic inhibition of USP7 from cellular pharmacokinetics[9].

  • Preparation: Express and purify recombinant full-length human USP7[1]. Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5 mM DTT, and 0.01% BSA.

  • Compound Incubation: Incubate 2 nM of recombinant USP7 with varying concentrations of the nitrothiophene derivative (0.1 µM to 50 µM) for 30 minutes at 37°C. Self-validation: Include a vehicle (DMSO) control and a broad-spectrum DUB inhibitor (e.g., PR-619) as a positive control.

  • Substrate Addition: Add Ubiquitin-Rhodamine 110 (Ub-Rho110) to a final concentration of 500 nM.

  • Kinetic Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm) continuously for 60 minutes. Calculate the IC50 based on the initial cleavage velocity.

Protocol 2: Cell Viability with Caspase-Rescue (MTT Assay)

Causality & Purpose: To prove that the observed cytotoxicity is driven by target-mediated apoptosis rather than off-target necrosis. By co-administering the pan-caspase inhibitor Z-VAD-FMK, we can rescue cells from USP7-induced death[10][11]. If viability is not rescued, the compound's toxicity is likely off-target.

  • Cell Seeding: Seed cancer cells (e.g., 22Rv1 prostate or HeyA8 ovarian cells) in 96-well plates at 5,000 cells/well. Allow 24 hours for adherence[8][10].

  • Treatment Arms: Treat cells with the nitrothiophene derivative (5–50 µM)[8]. Crucially, create a parallel treatment arm where cells are pre-treated for 1 hour with 20 µM Z-VAD-FMK[10][11].

  • Incubation: Incubate for 72 to 144 hours. DUB inhibitors require extended incubation because p53 stabilization and subsequent apoptotic cascades are transcriptionally dependent and take time to manifest[10][11].

  • Readout: Add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm. Compare the IC50 shift between the standard and Z-VAD-FMK rescued arms.

Protocol 3: Mechanistic Validation via Cycloheximide (CHX) Chase

Causality & Purpose: Static Western blots only show steady-state protein levels. To definitively prove that the inhibitor alters the stability (half-life) of USP7 substrates (like MDM2 or CCDC6), we must halt new protein synthesis using CHX and track degradation kinetics over time[11].

  • Pre-treatment: Treat cells with the established IC50 concentration of the nitrothiophene derivative (or vehicle) for 4 hours to establish target engagement[11].

  • Translation Blockade: Add Cycloheximide (50 µg/mL) to all wells to halt de novo protein synthesis[11].

  • Time-Course Harvest: Lyse cells at precise intervals (0, 2, 4, and 8 hours post-CHX addition) using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run lysates on SDS-PAGE. Probe for the target substrate (e.g., MDM2, CCDC6), p53, and an internal loading control (Tubulin or GAPDH)[7][11].

  • Analysis: In successful USP7 inhibition, the half-life of MDM2 will drastically shorten compared to the vehicle control, while p53 levels will rise, validating the mechanistic causality of the synthesized derivative.

References

  • Anti-neoplastic compounds, compositions and methods.
  • The combined effect of USP7 inhibitors and PARP inhibitors in hormone-sensitive and castration-resistant prost
  • The USP7 Inhibitor P5091 Induces Cell Death in Ovarian Cancers with Different P53 St
  • P005091 (P5091) | USP7 Inhibitor. MedchemExpress.com.
  • Highlights in USP7 inhibitors for cancer tre
  • The USP7 inhibitor P5091 exerts cytotoxic activity in L-NET cell lines...
  • Inaugural Dissert
  • USP7 Is a Master Regul
  • Covalent irreversible inhibitors of USP7 as anti-cancer agents.
  • Nuclear deubiquitination in the spotlight: the multifaceted nature of USP7 biology in disease. PMC - NIH.
  • Understanding the functions and interactions of the deubiquitinating enzyme USP7 in colorectal cancer. University of Southampton.

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Safety & Regulatory Compliance

Safety

5-Chloro-4-nitrothiophene-2-carbaldehyde proper disposal procedures

Comprehensive Laboratory Safety and Disposal Protocol: 5-Chloro-4-nitrothiophene-2-carbaldehyde In drug discovery and development, 5-chloro-4-nitrothiophene-2-carbaldehyde serves as a critical synthetic intermediate, not...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Protocol: 5-Chloro-4-nitrothiophene-2-carbaldehyde

In drug discovery and development, 5-chloro-4-nitrothiophene-2-carbaldehyde serves as a critical synthetic intermediate, notably in the development of anti-neoplastic compounds such as deubiquitylating enzyme (USP7) inhibitors[1][2]. However, its complex structural profile—combining a halogen, a nitro group, and an aldehyde on a heterocyclic thiophene ring—demands rigorous, legally compliant handling and disposal protocols.

As a laboratory professional, ensuring the safe lifecycle management of this compound is not just a regulatory requirement; it is a fundamental component of scientific integrity and occupational health. This guide provides the authoritative, step-by-step operational framework for the proper disposal of 5-chloro-4-nitrothiophene-2-carbaldehyde and its associated waste streams.

Structural Hazard Profiling & Causality

Before executing any disposal protocol, it is imperative to understand why specific procedures are required. The disposal pathway of a chemical is dictated by its structural liabilities.

Structural MoietyAssociated Hazard ProfileDisposal Implication
Chloro Group (-Cl) Classifies the molecule as a Halogenated Organic Compound .Critical: Must be strictly segregated from non-halogenated waste[3]. Incineration of halogens requires specialized facilities with caustic scrubbers to neutralize hydrochloric acid (HCl) gas and prevent the formation of highly toxic dioxins and furans[4][5].
Nitro Group (-NO2) Nitroaromatics and nitroheterocycles are generally highly toxic, potential skin sensitizers, and carry energetic potential.Requires collection in sturdy, leak-proof containers. Waste must not be subjected to extreme heat, shock, or combined with strong reducing agents prior to institutional disposal.
Aldehyde Group (-CHO) Electrophilic nature makes it reactive and a potential cross-linking agent; acts as a respiratory and dermal irritant.Must be handled exclusively within a certified Chemical Fume Hood (CFH) to prevent inhalation exposure[6].
Thiophene Ring Heterocyclic aromatic core; contributes to overall lipophilicity and environmental persistence if released untreated.Absolutely prohibits sink disposal or environmental release[3]. Requires high-temperature thermal destruction[4].

Regulatory Framework Integration

The disposal of this compound is governed by two primary federal frameworks in the United States (with analogous international equivalents):

  • OSHA Laboratory Standard (29 CFR 1910.1450): Mandates that all handling, including the preparation of waste, be conducted under a site-specific Chemical Hygiene Plan (CHP)[6][7]. This includes the mandatory use of engineering controls (fume hoods) and appropriate Personal Protective Equipment (PPE)[6][7].

  • EPA Resource Conservation and Recovery Act (RCRA): Under EPA guidelines, wastes containing carbon-halogen bonds are strictly regulated (e.g., Appendix III to Part 268)[8]. They are subject to specific land disposal restrictions and must be routed to approved thermal treatment facilities[4][8].

Step-by-Step Operational Disposal Protocol

The following methodology must be integrated into your laboratory's standard operating procedures (SOPs) for post-synthesis cleanup and waste management.

Step 1: Waste Segregation (The Halogen Rule)

  • Action: Designate a specific waste container exclusively for Halogenated Organic Solvent Waste .

  • Causality: Mixing 5-chloro-4-nitrothiophene-2-carbaldehyde with non-halogenated solvents (like pure ethanol or acetone) contaminates the entire bulk container, drastically increasing institutional disposal costs and complicating the EPA-mandated incineration process[3].

Step 2: Container Selection and SAA Compliance

  • Action: Utilize a chemically compatible, sturdy, leak-proof container (e.g., a PTFE-lined high-density polyethylene (HDPE) carboy or a glass waste bottle)[9].

  • Causality: The container must be kept in a designated Satellite Accumulation Area (SAA) at or near the point of generation (i.e., inside the same laboratory)[3][9]. The container must remain tightly closed at all times unless actively adding waste to prevent fugitive volatile emissions[3][9].

Step 3: Accurate Labeling

  • Action: Attach a standardized institutional Hazardous Waste label immediately upon the first drop of waste entering the container[9].

  • Causality: The label must explicitly state "Hazardous Waste" and list the specific chemical constituents (e.g., "Dichloromethane 90%, 5-Chloro-4-nitrothiophene-2-carbaldehyde 10%"). Do not use abbreviations or chemical structures on the waste tag[3][9].

Step 4: Secondary Containment

  • Action: Place the waste container inside a secondary containment bin (a chemically resistant tray).

  • Causality: In the event of primary container failure or a spill during transfer, the secondary containment prevents the halogenated nitro-compound from contaminating laboratory surfaces or reaching floor drains.

Step 5: Institutional Transfer (EHS Pickup)

  • Action: Monitor the volume of the waste container. Once it reaches ¾ full, or approaches the institutional time limit (often 60 to 150 days depending on local SAA regulations), submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department[9].

  • Causality: Laboratory personnel are strictly prohibited from transporting hazardous waste across public institutional corridors or treating the waste themselves. EHS will transfer the material to a central accumulation area for eventual transport to an EPA-certified commercial rotary kiln incinerator equipped with caustic scrubbing technology[4][9].

Waste Routing Visualization

G N1 Waste Generation: 5-Chloro-4-nitrothiophene-2-carbaldehyde N2 Hazard Identification: Halogenated, Nitro-aromatic, Aldehyde N1->N2 N3 Segregation: Route to STRICTLY Halogenated Waste Stream N2->N3 N4 Containment (SAA): Compatible Container + Secondary Containment (Keep Closed) N3->N4 N5 Logistics: Label Accurately & Request EHS Pickup (Do Not Exceed 3/4 Full) N4->N5 N6 Final EPA Treatment: Commercial High-Temp Incineration with Caustic Scrubbing N5->N6

Workflow for the segregation and disposal of halogenated thiophene derivatives.

References

  • US8680139B2 - Anti-neoplastic compounds, compositions and methods - Google Patents. google.com.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. osha.gov. Available at:[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. osha.gov. Available at:[Link]

  • Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. ecfr.gov. Available at:[Link]

  • Chemical waste management: combining compatible used organic solvents. louisville.edu. Available at:[Link]

  • Hazardous Waste Disposal Guide - Research Safety. northwestern.edu. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov. Available at:[Link]

  • Disposal Guidance | I-WASTE DST | US EPA. epa.gov. Available at:[Link]

Sources

Handling

A Strategic Guide to Personal Protective Equipment for 5-Chloro-4-nitrothiophene-2-carbaldehyde

Prepared by: Gemini, Senior Application Scientist As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides a compre...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides a comprehensive operational and safety framework for handling 5-Chloro-4-nitrothiophene-2-carbaldehyde. In the absence of a specific published Safety Data Sheet (SDS) for this compound, this protocol is built upon a foundational hazard analysis of its constituent functional groups: a nitroaromatic system, a chlorinated heterocycle, and an aldehyde. This precautionary principle ensures the highest level of protection.

The Occupational Safety and Health Administration (OSHA) mandates that employers must assess workplace hazards and provide appropriate Personal Protective Equipment (PPE) to protect employees from those risks.[1][2] This guide is designed to facilitate that assessment and establish a robust PPE protocol.

Hazard Assessment: A Precautionary Analysis

A thorough risk assessment must be conducted before any procedure involving this compound.[3] The chemical structure of 5-Chloro-4-nitrothiophene-2-carbaldehyde suggests several potential hazards:

  • Nitroaromatic Compounds: These are often associated with toxicity, including methemoglobinemia, where the blood's ability to carry oxygen is reduced.[4][5] They can be absorbed through the skin and may have other systemic effects.[4][6]

  • Organochlorine Compounds: Halogenated organic molecules can possess varying degrees of toxicity and may be absorbed dermally.

  • Aldehydes: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[3] Some are also skin sensitizers, meaning they can cause an allergic reaction upon repeated exposure.[7][8]

  • Solid Particulate: As a solid, the compound poses an inhalation hazard if it becomes airborne as dust.

Given these potential hazards, all handling of 5-Chloro-4-nitrothiophene-2-carbaldehyde must occur within a certified chemical fume hood to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure.[2] The following table summarizes the minimum required PPE for various laboratory tasks involving this compound.

TaskMinimum Required PPE
General Laboratory Use (e.g., preparing dilute solutions in a fume hood)ANSI Z87-compliant safety glasses with side shields, flame-resistant lab coat, long pants, closed-toe shoes, and appropriate chemical-resistant gloves (e.g., Nitrile).[3][9]
Weighing and Transferring Solids In addition to general use PPE, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates may be required, especially if there is a risk of generating dust.[1][3]
Pouring and Transferring Solutions In addition to general use PPE, a full-face shield and a chemical-resistant apron should be worn to protect against splashes.[3][9]
High-Concentration or Spill Scenarios A NIOSH-approved respirator is required.[1][3] For major spills, a self-contained breathing apparatus (SCBA) and a fully encapsulating chemical-resistant suit may be necessary.[3]
Core PPE Components:
  • Hand Protection: Nitrile gloves are an excellent starting point for general use due to their good resistance to solvents, oils, some acids, and bases.[10] For prolonged contact or work with concentrated solutions, butyl rubber gloves are recommended as they offer superior protection against aldehydes and nitro-compounds.[11][12] Always inspect gloves for rips or punctures before use and never reuse disposable gloves.[10] Double-gloving may be necessary when handling highly toxic materials.[13]

  • Eye and Face Protection: At a minimum, safety glasses with side shields meeting ANSI Z87 standards are required.[9] When there is a splash hazard, such as when transferring liquids, chemical splash goggles are necessary.[9] For maximum protection against splashes, a face shield should be worn in addition to safety glasses or goggles.[9][14]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a higher splash risk, a chemical-resistant apron provides an additional layer of protection.[15]

  • Respiratory Protection: All work should be conducted in a chemical fume hood to control vapor and dust exposure.[3] If there is a potential for aerosol or dust generation outside of a primary engineering control, a NIOSH-approved respirator must be used.[1][16]

Procedural Guidance: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, add a chemical-resistant apron.

  • Respirator: If required, perform a seal check on your respirator.

  • Eye and Face Protection: Put on safety goggles or glasses, followed by a face shield if needed.

  • Gloves: Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence (to be performed in a designated area):
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.[17]

  • Apron: Remove the apron without touching the front surface.

  • Face Shield/Goggles: Remove eye and face protection from the back.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior away from your body.

  • Respirator: Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[3]

Spill and Disposal Protocols

Spill Management:
  • Minor Spill (manageable by lab personnel): Alert others in the area. Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand or vermiculite.[18] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Major Spill: Evacuate the area immediately. Alert your institution's emergency response team.

Waste Disposal:
  • Contaminated PPE: Dispose of all contaminated disposable PPE (gloves, etc.) in a designated hazardous waste container.

  • Chemical Waste: Collect all waste containing 5-Chloro-4-nitrothiophene-2-carbaldehyde in a clearly labeled, sealed, and compatible waste container.[19][20] Never dispose of this chemical down the drain or in regular trash.[18] Follow all local, state, and federal regulations for hazardous waste disposal.[21][22][23]

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent.[19][21] The rinsate must be collected as hazardous waste. After rinsing, deface the label before disposing of the container.[21]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 5-Chloro-4-nitrothiophene-2-carbaldehyde.

PPE_Workflow cluster_start cluster_questions cluster_ppe_levels start Start: Assess Task with 5-Chloro-4-nitrothiophene-2-carbaldehyde q1 Handling Solid Powder? start->q1 q2 Risk of Liquid Splash? q1->q2 No ppe_dust Add: - NIOSH-Approved Respirator q1->ppe_dust Yes ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses q2->ppe_base No ppe_splash Add: - Chemical Goggles - Face Shield - Chemical Apron q2->ppe_splash ppe_dust->q2

Caption: PPE selection workflow based on task-specific hazards.

References

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